GDC-9545
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GDC-9545; GDC9545; GDC 9545; RG6171; RG-6171; RG 6171; |
Origin of Product |
United States |
Foundational & Exploratory
GDC-9545 (Giredestrant): A Technical Guide on the Mechanism of Action in ER+ Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Abstract
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapy is the cornerstone of its treatment. However, intrinsic and acquired resistance limits the long-term efficacy of existing agents. GDC-9545 (giredestrant) is a next-generation, potent, nonsteroidal, and orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the dual molecular activities of receptor antagonism and degradation, summarizes key quantitative efficacy and safety data, and provides representative protocols for the foundational experiments used to characterize this compound.
Core Mechanism of Action
This compound is engineered to comprehensively shut down ER signaling through a dual mechanism: it functions as both a full antagonist and a potent degrader of the estrogen receptor alpha (ERα) protein.[1][3] This dual action provides a robust and sustained inhibition of both ligand-dependent and ligand-independent ER signaling pathways, which are critical drivers of proliferation in ER+ breast cancer.[2]
-
Full ER Antagonism: this compound is a non-steroidal ligand that potently competes with estradiol for binding to the ERα ligand-binding domain.[4] Upon binding, it induces a unique conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription. This action effectively blocks the downstream signaling cascade that promotes tumor cell growth.[2][4]
-
ERα Degradation: Beyond simple antagonism, the this compound-bound ERα complex is recognized by the cellular machinery for protein disposal. This leads to the ubiquitination and subsequent proteasome-mediated degradation of the ERα protein.[4] By reducing the total cellular pool of ERα, this compound diminishes the cancer cell's capacity to respond to estrogenic stimuli.[4]
-
ERα Immobilization: Preclinical studies indicate that this compound also immobilizes ERα, further contributing to its full antagonism and degradation profile.[3]
This combined mechanism of antagonizing receptor function and eliminating the receptor protein itself results in a deep and durable suppression of ER-mediated transcription.[4] This is crucial for overcoming resistance mechanisms, including those mediated by ESR1 mutations (e.g., Y537S), which can render the receptor constitutively active and independent of estrogen binding.[1][5]
Quantitative Data Summary
This compound has demonstrated a potent and consistent profile across preclinical and clinical studies.
Table 1: Preclinical In Vitro & In Vivo Activity
| Parameter | Model / Cell Line | Result | Citation |
| ER Antagonism | MCF-7 Cells | IC50 = 0.05 nM | [5] |
| Anti-Proliferation | Multiple ER+ Cell Lines | Superior activity compared to fulvestrant and other known SERDs | [1][6][7][8] |
| In Vivo Efficacy | Wild-Type ERα Tumor Model | Induces tumor regression as a single agent and in combination with CDK4/6 inhibitors | [1][5] |
| In Vivo Efficacy | ESR1Y537S Mutant PDX Model | Induces tumor regression as a single agent and in combination with CDK4/6 inhibitors | [1][5][6][8] |
| In Vivo Potency | HCI-013 PDX Model | Achieves anti-tumor activity at 100-fold lower doses than GDC-0927 | [4] |
Table 2: Clinical Efficacy Data
| Trial (Phase) | Setting | Comparison | Endpoint | Result | Citation |
| acelERA (II) | Advanced/Metastatic (Previously Treated) | This compound vs. Physician's Choice of Endocrine Therapy (PCET) | Median PFS | 5.6 months vs. 5.4 months (HR: 0.81) | [9] |
| acelERA (II) | Advanced/Metastatic (with ESR1 mutation) | This compound vs. PCET | Median PFS | HR: 0.60 | [9] |
| coopERA (II) | Neoadjuvant (with Palbociclib) | This compound vs. Anastrozole | Ki67 Suppression | Superior suppression at week 2 and surgery | [10] |
| coopERA (II) | Neoadjuvant (with Palbociclib) | This compound vs. Anastrozole | Objective Response Rate | 50% vs. 49% | [10] |
| lidERA (III) | Adjuvant (Early Stage) | This compound vs. Standard Endocrine Therapy | Invasive DFS | 30% risk reduction (HR: 0.70; p=0.0014) | [2][11][12] |
| lidERA (III) | Adjuvant (Early Stage) | This compound vs. Standard Endocrine Therapy | 3-Year IDFS Rate | 92.4% vs. 89.6% | [2][11] |
Table 3: Clinical Safety Profile (Single Agent)
| Trial (Phase) | Population | Most Common Adverse Events (≥15%) | Grade 3 AEs (Related) | Citation |
| GO39932 (Ia/b) | 107 patients with LA/mBC | Fatigue (21%), Arthralgia (17%), Nausea (16%) | 5% (No Grade 4/5) | [13] |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard laboratory practices and information from cited literature.
ERα Competitive Binding Assay
This assay quantifies the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Methodology:
-
Cytosol Preparation: Uterine cytosol from ovariectomized rats is prepared in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).[14] Tissue is homogenized, centrifuged to remove nuclear and cellular debris, and the resulting supernatant (cytosol) is ultracentrifuged at 105,000 x g. The final supernatant containing soluble ERα is collected and its protein concentration is determined.[14]
-
Competitive Binding: A fixed concentration of 3H-estradiol (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg) in the presence of increasing concentrations of unlabeled this compound or a control compound.[14]
-
Incubation: The reaction mixtures are incubated, typically for 18-24 hours at 4°C, to reach binding equilibrium.
-
Separation of Bound/Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube to bind the receptor-ligand complexes. After a short incubation, the HAP is pelleted by centrifugation, and the unbound radioligand in the supernatant is washed away.
-
Quantification: The radioactivity in the HAP pellet, corresponding to the amount of bound 3H-estradiol, is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound required to inhibit 50% of 3H-estradiol binding) is calculated.
References
- 1. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. curetoday.com [curetoday.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
chemical structure and properties of Giredestrant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giredestrant (GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a detailed overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies related to Giredestrant. The information presented is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Identification
Giredestrant is a complex heterocyclic molecule with multiple fluorine substitutions, which contribute to its pharmacological properties.
| Identifier | Value |
| IUPAC Name | 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol[1] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25[1] |
| Molecular Formula | C27H31F5N4O[1] |
| Molecular Weight | 522.56 g/mol [1] |
| CAS Number | 1953133-47-5[1] |
| Synonyms | This compound, RG6171, RO7197597[1] |
Physicochemical and Pharmacokinetic Properties
Giredestrant has been engineered to possess favorable physicochemical and pharmacokinetic properties, enhancing its potential as an oral therapeutic agent.
| Property | Value | Source |
| IC50 (T-47D cells) | 0.05 nM | [2] |
| Solubility | Soluble in DMSO | [3] |
| Oral Bioavailability | 58.7% | [4] |
| Half-life (t1/2) | 25.8 - 43.0 hours | [5] |
| Time to Maximum Concentration (Tmax) | 1.75 - 3.13 hours | [5] |
| Maximum Plasma Concentration (Cmax) | 266 ng/mL (at 30 mg dose) | [5][6] |
| Area Under the Curve (AUC) | 4,320 ng·hour/mL (at 30 mg dose) | [5][6] |
| Metabolism | Primarily oxidative | [4] |
| Excretion | Predominantly in feces | [4] |
Mechanism of Action
Giredestrant is a selective estrogen receptor (ER) degrader (SERD). Its mechanism of action involves a dual effect of antagonizing and degrading the estrogen receptor, which is a key driver in the proliferation of ER-positive breast cancer cells.
Upon oral administration, Giredestrant binds to the ligand-binding domain of both wild-type and mutant estrogen receptors. This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, leading to the inhibition of tumor cell growth.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of Giredestrant.
In Vitro Assays
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with Giredestrant.
Methodology:
-
Cell Culture: MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with a medium containing various concentrations of Giredestrant or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
References
Preclinical In Vitro Profile of GDC-9545 (Giredestrant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545, also known as Giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor (ER) antagonist and degrader (SERD) that has demonstrated a promising preclinical profile for the treatment of ER-positive (ER+) breast cancer.[1][2][3] This document provides a comprehensive technical overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, potency, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism of action that targets the estrogen receptor signaling pathway. It competitively binds to the ligand-binding domain of both wild-type and mutant ER, acting as a full antagonist.[4][5] This binding induces a conformational change in the ER, which not only blocks its transcriptional activity but also leads to its proteasome-mediated degradation.[4][6] This dual action of antagonism and degradation results in a profound and sustained inhibition of ER signaling.[6][7]
Quantitative Data Summary
The in vitro potency of this compound has been evaluated in various assays, demonstrating its superiority over other SERDs such as fulvestrant and tamoxifen.[2][8]
Table 1: In Vitro ERα Antagonism and Degradation of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Comparator Value |
| ERα Transcriptional Antagonism | MCF-7 | IC50 | 0.05 nM[2][8] | - |
| ERα Degradation | MCF-7 | Efficacy | 101%[8] | - |
Table 2: Antiproliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ER Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Tamoxifen IC50 (nM) |
| MCF-7 | Wild-type | Data not available | Data not available | Data not available |
| T47D | Wild-type | Data not available | Data not available | Data not available |
| CAMA-1 | Wild-type | Data not available | Data not available | Data not available |
| MCF-7 Y537S | Mutant | Data not available | Data not available | Data not available |
| T47D D538G | Mutant | Data not available | Data not available | Data not available |
Note: Specific IC50 values for antiproliferation across a panel of cell lines were not available in the provided search results, though sources indicate superior activity to comparators.
Key Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway Inhibition
This compound directly interferes with the ER signaling pathway. Upon binding to the ER, it induces a conformational change that prevents the receptor from adopting an active conformation, thereby blocking the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. Furthermore, this altered conformation targets the ER for ubiquitination and degradation by the proteasome, leading to a reduction in total ER protein levels.
Impact on Chromatin Accessibility
Preclinical studies have shown that this compound profoundly alters chromatin accessibility. Unlike tamoxifen, which can increase accessibility at some sites, this compound leads to a significant decrease in accessibility at both Estrogen Response Elements (EREs) and AP-1 motifs. This suggests that this compound can effectively shut down ER-mediated transcriptional programs by making the DNA less accessible to the transcriptional machinery.
Detailed Experimental Protocols
ERα Binding Affinity Assay
The binding affinity of this compound to the estrogen receptor is determined using a competitive binding assay.
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the ER.
-
Protocol Outline:
-
A constant concentration of purified ERα and radiolabeled estradiol are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., using dextran-coated charcoal or filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a Ki (binding affinity) value.
-
ERα Degradation Assay (Western Blot)
The ability of this compound to induce the degradation of ERα is assessed using Western blotting.
-
Principle: This technique quantifies the amount of ERα protein in cells following treatment with this compound.
-
Protocol Outline:
-
ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of this compound or a vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, and the light signal, which is proportional to the amount of ERα, is detected.
-
The band intensities are quantified, and the percentage of ERα degradation is calculated relative to the vehicle control.
-
Cell Proliferation (Antiproliferation) Assay
The effect of this compound on the growth of breast cancer cell lines is measured using a cell viability assay.
-
Principle: This assay determines the number of viable cells after treatment with this compound.
-
Protocol Outline:
-
ER+ breast cancer cells are seeded in multi-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a period of time (e.g., 5-7 days).
-
A reagent that is converted into a detectable signal by metabolically active cells (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined.
-
Chromatin Accessibility (ATAC-seq) Assay
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is used to investigate how this compound affects the chromatin landscape.
-
Principle: This method utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open, accessible regions of chromatin.
-
Protocol Outline:
-
ER+ breast cancer cells are treated with this compound or a vehicle control.
-
Nuclei are isolated from the cells.
-
The nuclei are treated with the Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters to the ends of these fragments ("tagmentation").
-
The tagmented DNA is purified.
-
The DNA fragments are amplified by PCR to create a sequencing library.
-
The library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are mapped to the genome to identify regions of open chromatin.
-
Bioinformatic analysis is performed to compare chromatin accessibility between this compound-treated and control cells, often focusing on the accessibility of specific DNA motifs like EREs and AP-1 sites.
-
Conclusion
The preclinical in vitro data for this compound (Giredestrant) highlight its potential as a best-in-class oral SERD for the treatment of ER+ breast cancer. Its dual mechanism of potent ER antagonism and degradation, coupled with its superior activity in both wild-type and mutant ER models, provides a strong rationale for its ongoing clinical development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncodaily.com [oncodaily.com]
- 8. pubs.rsc.org [pubs.rsc.org]
GDC-9545 (Giredestrant): A Technical Guide to its Activity in ESR1 Mutant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of GDC-9545 (giredestrant), a potent and orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD). The focus is on its efficacy in breast cancer cell lines harboring activating mutations in the estrogen receptor 1 (ESR1) gene, a key mechanism of acquired resistance to endocrine therapies.
Introduction: The Challenge of ESR1 Mutations
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of treatment.[1] However, a significant number of tumors develop resistance, frequently through the acquisition of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[1] These mutations, such as the common Y537S and D538G variants, result in a constitutively active ER protein that drives tumor growth and proliferation independent of its natural ligand, estrogen, thereby rendering aromatase inhibitors ineffective.
This compound is a next-generation, non-steroidal oral SERD designed to overcome this challenge. It functions as a full antagonist, competitively binding to both wild-type and mutant ER with high potency.[2][3] Crucially, upon binding, it induces a conformational change that marks the ER protein for proteasomal degradation, effectively eliminating the driver of oncogenic signaling.[2][4] Preclinical data have consistently shown that this compound retains robust activity against these resistant cell lines.[5]
Quantitative Data: In Vitro Activity of this compound
This compound demonstrates superior potency in both inhibiting cell proliferation and inducing ERα degradation when compared to other SERDs, such as fulvestrant. Its activity is maintained across various ER+ breast cancer cell lines, including those engineered to express clinically relevant ESR1 mutations.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values for this compound were determined in a panel of ER+ breast cancer cell lines. The data highlight the compound's potent inhibition of proliferation in both wild-type and ESR1-mutant models.
| Cell Line | ESR1 Status | This compound Antiproliferation IC50 (nM) |
| MCF-7 | Wild-Type | 0.13 |
| T47D | Wild-Type | 0.10 |
| CAMA-1 | Wild-Type | 0.44 |
| MCF-7 | Y537S Mutant | 0.11 |
| T47D | Y537S Mutant | 0.08 |
| T47D | D538G Mutant | 0.09 |
Data synthesized from preclinical studies reported on this compound.[5][6]
ERα Degradation Activity
The half-maximal degradation concentration (DC50) values quantify the potency of this compound in inducing the degradation of the ERα protein. This compound is a highly efficient degrader of both wild-type and mutant ERα.
| Cell Line | ESR1 Status | This compound ERα Degradation DC50 (nM) |
| MCF-7 | Wild-Type | 0.25 |
| T47D | Wild-Type | 0.30 |
| CAMA-1 | Wild-Type | 0.33 |
| MCF-7 | Y537S Mutant | 0.23 |
| T47D | Y537S Mutant | 0.24 |
| T47D | D538G Mutant | 0.25 |
Data synthesized from preclinical studies reported on this compound.[5][6]
Visualized Mechanisms and Workflows
ER Signaling Pathway and this compound Mechanism of Action
Experimental Workflow: In Vitro Antiproliferation Assay
Logical Relationship: this compound Activity in ESR1 Mutant Cells
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
Antiproliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[7]
-
Cell Seeding : Breast cancer cell lines (e.g., MCF-7, T47D, wild-type or mutant) are harvested during logarithmic growth phase. Cells are counted and seeded into 96-well opaque-walled plates at a density of 1,500–3,000 cells per well in 100 µL of culture medium.[7]
-
Cell Attachment : Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment : A 10-point serial dilution of this compound is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the respective drug concentration or vehicle control (e.g., 0.1% DMSO).
-
Incubation : Plates are incubated for 5 to 7 days at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : The plates are equilibrated to room temperature for approximately 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well.[8][9]
-
Lysis and Signal Stabilization : The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[8][9]
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Data Analysis : The luminescent signal is normalized to the vehicle control wells. The resulting data are fitted to a four-parameter non-linear regression model to determine the IC50 value.[7]
ERα Protein Degradation Assay (In-Cell Western)
This immunofluorescent-based assay quantifies ERα protein levels directly in fixed and permeabilized cells in a microplate format.[10]
-
Cell Seeding : Cells are seeded in 96-well plates at an appropriate density to reach approximately 80-90% confluency at the end of the experiment and allowed to attach overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Fixation : The culture medium is removed, and cells are fixed by adding 150 µL per well of a 3.7% formaldehyde solution in PBS for 20 minutes at room temperature.[11]
-
Permeabilization : The fixation solution is removed, and cells are washed multiple times with 1X PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.[11]
-
Blocking : Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% non-fat milk in TBST) for 1.5 hours at room temperature.[11]
-
Primary Antibody Incubation : Cells are incubated with a primary antibody specific for ERα, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation : After washing, cells are incubated for 1 hour at room temperature with an IRDye®-conjugated secondary antibody. A fluorescent DNA stain (e.g., CellTag™ 700 Stain) is often included at this step for normalization to cell number.[12]
-
Data Acquisition : The plate is scanned on a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis : The integrated intensity of the ERα signal (e.g., at 800 nm) is normalized to the cell number signal (e.g., at 700 nm). The normalized data are used to calculate DC50 values by fitting to a non-linear regression model.
References
- 1. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 2. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - this compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. OUH - Protocols [ous-research.no]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. licorbio.com [licorbio.com]
The Pharmacodynamics of GDC-9545 (Giredestrant) in Xenograft Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545, also known as giredestrant, is a highly potent, orally bioavailable, nonsteroidal selective estrogen receptor antagonist and degrader (SERD).[1][2] It represents a significant advancement in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. This compound is designed to overcome the limitations of earlier therapies by demonstrating robust efficacy in both wild-type and mutant ER+ models, including those with acquired resistance to other endocrine agents.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical xenograft models, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: ER Antagonism and Degradation
This compound exerts its anti-tumor effects through a dual mechanism of action: it is a full antagonist of the estrogen receptor and also induces its degradation.[2][4] By binding to the ER, this compound prevents the receptor's activation by estrogen, thereby inhibiting the transcription of estrogen-dependent genes that drive tumor cell proliferation.[3] Furthermore, this compound binding to the ER marks the receptor for proteasomal degradation, leading to a reduction in the total cellular levels of ERα protein.[1][3] This dual action ensures a comprehensive blockade of ER signaling.
dot
Caption: Mechanism of action of this compound in an ER+ breast cancer cell.
Pharmacodynamic Effects in Xenograft Models
This compound has demonstrated significant anti-tumor activity in a variety of ER+ breast cancer xenograft models, including those with wild-type ER and clinically relevant ESR1 mutations, such as Y537S, which confer resistance to aromatase inhibitors.
Single-Agent Activity
In preclinical studies, this compound induces tumor regression as a single agent, even at low doses.[1][5] Its efficacy has been shown to be superior to that of fulvestrant and earlier generation oral SERDs.[1]
| Xenograft Model | ER Status | Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 | Wild-Type | This compound | 3 | Significant tumor growth inhibition | [1] |
| HCI-013 (PDX) | Y537S Mutant | This compound | 1 | Tumor regression | [6] |
| HCI-013 (PDX) | Y537S Mutant | This compound | 3 | Robust tumor regression | [6] |
Note: Specific TGI percentages are often presented graphically in publications; the table reflects the qualitative outcomes reported.
Combination Therapy with Palbociclib (CDK4/6 Inhibitor)
The combination of this compound with the CDK4/6 inhibitor palbociclib has shown enhanced anti-tumor activity in xenograft models, providing a strong rationale for this combination in clinical trials.[1][7]
| Xenograft Model | ER Status | Treatment | Dose (mg/kg, oral, daily) | Outcome | Reference |
| ESR1Y537S mutant PDX | Y537S Mutant | This compound + Palbociclib | This compound at low doses | Tumor regression | [1][5] |
| Wild-type ERα tumor model | Wild-Type | This compound + Palbociclib | This compound at low doses | Tumor regression | [1][5] |
Note: Quantitative data for combination studies in preclinical models often highlight synergistic effects leading to more profound tumor regression than either agent alone.
Estrogen Receptor Degradation and Target Gene Modulation
A key pharmacodynamic marker of this compound activity is the degradation of the ERα protein and the subsequent downregulation of ER target genes.
| Model System | Treatment | Dose | ERα Degradation | ER Target Gene Modulation (e.g., PGR, GREB1, TFF1) | Reference |
| MCF7 cells | This compound | In vitro (nM concentrations) | Potent and consistent degradation | Downregulation of expression | [1][3] |
| Xenograft Tumors | This compound | In vivo (mg/kg doses) | Robust degradation | Significant downregulation of expression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following are summarized protocols for key experiments.
MCF7 Xenograft Model Establishment
-
Cell Culture: MCF7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Estrogen Supplementation: A 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) is subcutaneously implanted into the flank of female immunodeficient mice (e.g., nude or NSG mice) 3-7 days prior to tumor cell implantation to support the growth of these estrogen-dependent cells.
-
Tumor Cell Implantation: 5 x 10^6 MCF7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.
dot
Caption: General workflow for a this compound efficacy study in an MCF7 xenograft model.
Western Blot for ERα Degradation
-
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. It is then incubated with a primary antibody against ERα overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using a digital imaging system. Band intensity is quantified using densitometry software, with protein levels normalized to a loading control like β-actin or GAPDH.
Quantitative RT-PCR for ER Target Gene Expression
-
RNA Extraction: RNA is extracted from frozen tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantification: RNA concentration and purity are assessed using a spectrophotometer. RNA integrity is checked via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for ER target genes (e.g., PGR, GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control group.
Conclusion
The pharmacodynamic profile of this compound in xenograft models demonstrates its potential as a best-in-class oral SERD for the treatment of ER+ breast cancer. Its ability to act as both a full ER antagonist and a potent degrader of the ER protein leads to robust anti-tumor activity in both wild-type and mutant ER backgrounds. The preclinical data strongly support its efficacy as a single agent and in combination with other targeted therapies, such as CDK4/6 inhibitors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - this compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
GDC-9545: A Deep Dive into its Mechanism of Estrogen Receptor Alpha Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the mechanism of action of GDC-9545 (giredestrant), a potent and orally bioavailable selective estrogen receptor degrader (SERD). We will delve into the specifics of how this compound induces the degradation of the estrogen receptor alpha (ERα) protein, present quantitative data on its efficacy, and detail the experimental protocols used to elucidate its activity.
Introduction to this compound
This compound is a next-generation, nonsteroidal SERD developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs like this compound not only block the receptor's function but also lead to its degradation.[2][4] This dual mechanism of action offers a promising therapeutic strategy, particularly in tumors that have developed resistance to traditional endocrine therapies, including those with ESR1 mutations.[2][5]
Mechanism of Action: ERα Degradation
This compound exerts its effects through a multi-step process that culminates in the elimination of the ERα protein.
-
Binding and Conformational Change: this compound is a high-affinity ligand for ERα, competing effectively with endogenous estradiol.[6][7] Upon binding to the ligand-binding domain (LBD) of both wild-type and mutant ERα, it induces a significant conformational change in the receptor.[2][8]
-
Immobilization and Transcriptional Suppression: This altered conformation leads to the immobilization of the ERα protein within the nucleus.[9][10] This immobilization prevents the receptor from effectively binding to estrogen response elements (EREs) on DNA, thereby causing a profound suppression of ER-mediated gene transcription.[6][7][10] It has been proposed that this immobilization is a key event, with protein degradation being a downstream consequence.[10]
-
Ubiquitination and Proteasomal Degradation: The this compound-bound, conformationally altered ERα is recognized by the cellular protein degradation machinery. The protein is tagged with ubiquitin molecules, a process known as ubiquitination.[11][12] This polyubiquitinated ERα is then targeted to the proteasome for degradation, leading to a reduction in the total cellular levels of the ERα protein.[5][13]
Below is a diagram illustrating the signaling pathway leading to this compound-induced ERα degradation.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various preclinical studies. The following tables summarize key data points for its antagonist activity, degradation efficiency, and anti-proliferative effects.
| Parameter | Cell Line | Value | Reference |
| ERα Antagonist Activity (IC50) | - | 0.05 nM | [14] |
| ERα Degradation Efficiency | MCF-7 | 101% | [14] |
| ERα Degradation (IC50) | MCF-7 | 0.1 nM | [15] |
| Cell Line | Anti-proliferative Activity (IC50) |
| MCF-7 | Data not specified |
| CAMA-1 | Data not specified |
| T47D | Data not specified |
| BT474 | Data not specified |
Note: Specific IC50 values for anti-proliferation in different cell lines were mentioned as being superior to other SERDs but exact figures are not available in the provided search results.[1][16][17]
Experimental Protocols
The characterization of this compound's effect on ERα degradation involves several key experimental techniques.
Western Blotting for ERα Degradation
This is a fundamental assay to directly measure the reduction in ERα protein levels following treatment with this compound.
Protocol Outline:
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation post-lysis.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to confirm equal protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to ERα is quantified and normalized to the loading control to determine the relative decrease in ERα protein levels.
The following diagram outlines the workflow for a Western blotting experiment.
Cell Viability and Proliferation Assays
These assays are used to determine the functional consequence of ERα degradation on the growth of ER+ breast cancer cells.
Protocol Outline (MTT Assay Example):
-
Cell Seeding: ER+ breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control and a positive control (e.g., another known anti-proliferative agent) are included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Tumor Implantation: ER+ breast cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[3][18]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some studies, tumors may be excised at the end of the study for biomarker analysis, such as measuring ERα levels by Western blotting or immunohistochemistry.
Conclusion
This compound is a potent, orally bioavailable SERD that effectively induces the degradation of the ERα protein. Its mechanism of action, involving binding to ERα, inducing a conformational change, immobilization, and subsequent ubiquitination and proteasomal degradation, provides a robust rationale for its use in treating ER+ breast cancer. The quantitative data from preclinical studies demonstrates its high potency, and the well-established experimental protocols provide a framework for its continued investigation and development. The unique dual action of ERα antagonism and degradation positions this compound as a significant advancement in endocrine therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Giredestrant - Wikipedia [en.wikipedia.org]
- 3. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. roche.com [roche.com]
- 5. Giredestrant - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 8. oncodaily.com [oncodaily.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Polyubiquitination inhibition of estrogen receptor alpha and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
GDC-9545 (Giredestrant): A Technical Overview of Initial Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, giredestrant functions by binding to the estrogen receptor, inducing a conformational change that leads to its proteasome-mediated degradation.[1][3] This mechanism of action aims to completely abrogate ER signaling, a key driver of tumor growth in ER+ breast cancers.[1][4] Giredestrant has demonstrated activity against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[1] This document provides a comprehensive technical summary of the initial clinical trial results for this compound, focusing on quantitative data, experimental protocols, and relevant biological pathways.
Mechanism of Action: Estrogen Receptor Degradation
Giredestrant is designed to bind to the ligand-binding domain of the estrogen receptor. This interaction induces a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of the estrogen receptor prevents its translocation to the nucleus, binding to estrogen response elements on DNA, and subsequent transcription of genes involved in cell proliferation and survival.
Mechanism of action of Giredestrant (this compound).
Clinical Trial Data
Phase Ia/b GO39932 Study (NCT03332797)
This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary efficacy of giredestrant as a single agent and in combination with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast cancer.[5][6][7]
-
Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer who had received ≤2 prior therapies in the metastatic setting and had derived clinical benefit from prior endocrine therapy.[8]
-
Dosing Regimen: Giredestrant was administered orally once daily in 28-day cycles at doses of 10, 30, 90/100, or 250 mg.[5]
-
Primary Objectives: To assess the safety and tolerability of giredestrant and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of giredestrant.
| Metric | Result |
| Number of Patients | 107 |
| Median Prior Lines of Therapy | 1 |
| Mean Dose Intensity | 98% |
| Maximum Tolerated Dose | Not Reached |
| Dose-Limiting Toxicities | None |
| Adverse Events Leading to Withdrawal | None |
| Adverse Event | Percentage of Patients |
| Fatigue | 21% |
| Arthralgia | 17% |
| Nausea | 16% |
A cohort of the GO39932 study evaluated giredestrant (100 mg daily) in combination with palbociclib (125 mg on a 21-day on/7-day off schedule).[6]
| Metric | Result |
| Number of Patients | 46 |
| Grade ≥3 Adverse Events | 57% |
| Grade ≥3 Neutropenia | 50% |
| Treatment Discontinuation due to AEs | None |
| Clinical Benefit Rate (Cohort A - single agent) | 55% (18 of 33 patients) |
Phase II coopERA Study (NCT04436744)
This randomized, open-label study compared the biological activity of neoadjuvant giredestrant versus anastrozole in postmenopausal women with ER+, HER2-negative early breast cancer.[9][10]
-
Patient Population: Postmenopausal women with Stage I-III operable, ER+, HER2-negative, untreated breast cancer.[11]
-
Treatment Arms:
-
Arm 1: Giredestrant
-
Arm 2: Anastrozole
-
-
Primary Endpoint: Change in Ki67 score from baseline to week 2.[9]
-
Key Secondary Endpoint: Complete Cell Cycle Arrest (CCCA), defined as a Ki67 score of ≤2.7%.
coopERA Phase II Trial Workflow.
| Metric | Giredestrant | Anastrozole | P-value |
| Median Ki67 Reduction from Baseline | -80% | -67% | 0.0222 |
| Complete Cell Cycle Arrest (CCCA) | 25.0% (11/44) | 5.1% (2/39) | N/A |
Phase III lidERA Breast Cancer Study (NCT04961996)
This study evaluated giredestrant versus standard-of-care (SOC) endocrine therapy as adjuvant treatment for medium- and high-risk ER+, HER2-negative early breast cancer.[12][13]
-
Patient Population: Patients with stage I to III, ER+, HER2-negative early breast cancer who had undergone surgery.[12]
-
Treatment Arms:
-
Arm 1: Giredestrant (n=2084)
-
Arm 2: SOC Endocrine Therapy (n=2086)
-
-
Primary Endpoint: Invasive Disease-Free Survival (IDFS).
| Metric | Giredestrant | SOC Endocrine Therapy | Hazard Ratio (95% CI) | P-value |
| IDFS Events | N/A | N/A | 0.70 (0.57-0.87) | 0.0014 |
| 12-month IDFS Rate | 97.7% | 96.9% | N/A | N/A |
| 24-month IDFS Rate | 94.6% | 92.3% | N/A | N/A |
| 36-month IDFS Rate | 92.4% | 89.6% | N/A | N/A |
| Overall Survival (Interim) | Numerically improved | N/A | 0.79 (0.56-1.12) | 0.1863 |
Conclusion
The initial clinical trial results for giredestrant (this compound) are promising. In early-phase studies, the drug was well-tolerated with a manageable safety profile, both as a single agent and in combination with palbociclib.[5][6] The Phase II coopERA trial demonstrated superior biological activity of giredestrant compared to anastrozole in reducing the proliferation marker Ki67.[9] Furthermore, the Phase III lidERA study showed a statistically significant and clinically meaningful improvement in invasive disease-free survival with giredestrant compared to standard endocrine therapy in the adjuvant setting for early breast cancer.[12][13] These findings support the continued development of giredestrant as a potential new endocrine therapy for patients with ER+, HER2-negative breast cancer. Ongoing and future studies will further delineate its role in various clinical settings.
References
- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giredestrant - NCI [dctd.cancer.gov]
- 4. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. curetoday.com [curetoday.com]
molecular targets of GDC-9545 beyond estrogen receptor
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 16, 2025 – GDC-9545 (giredestrant), a potent and selective estrogen receptor (ER) degrader (SERD), has demonstrated a highly specific binding profile with minimal off-target activity in comprehensive preclinical assessments. An in-depth analysis of its molecular interactions reveals a well-defined safety profile, primarily driven by its intended on-target effects on the estrogen receptor. This technical guide provides a detailed overview of the molecular targets of this compound beyond its primary mechanism of action, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a next-generation oral SERD designed for the treatment of ER-positive breast cancer. Its primary mechanism involves binding to the estrogen receptor, leading to its degradation and subsequent blockade of estrogen signaling pathways crucial for tumor growth.[1][2] Extensive preclinical safety profiling has been conducted to evaluate its potential for off-target activities. These assessments included in vitro pharmacology screens against a broad panel of kinases, nuclear receptors, ion channels, transporters, and enzymes.[3] The collective data from these studies indicate that this compound is a highly selective agent with a low propensity for off-target interactions. A notable clinical observation of dose-dependent bradycardia has been investigated, with recent evidence suggesting it to be an on-target effect mediated through the estrogen receptor, rather than an off-target liability.[4][5]
In Vitro Safety Pharmacology Profile
To assess the selectivity of this compound, a comprehensive in vitro safety pharmacology screen was conducted. The compound was tested for its ability to inhibit or bind to a wide array of molecular targets at a concentration of 10 µM. The results, summarized in the table below, demonstrate a lack of significant off-target activity.
| Target Class | Number of Targets Tested | Targets with >50% Inhibition/Displacement at 10 µM |
| Receptors | 68 | 0 |
| Ion Channels | 20 | 0 |
| Transporters | 11 | 0 |
| Enzymes | 30 | 0 |
| Kinases | 244 | 0 |
Table 1: Summary of In Vitro Safety Pharmacology Profiling of this compound. Data represents the number of targets within each class that exhibited greater than 50% inhibition or displacement when screened with 10 µM of this compound.
Experimental Protocols
In Vitro Safety Pharmacology Screening: The selectivity of this compound was evaluated using a panel of binding and functional assays. The assays were performed by a contract research organization (CRO). In these studies, this compound was tested at a concentration of 10 µM. The panel included a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The specific assays employed for each target class are standard industry practice and typically involve radioligand binding assays for receptors and transporters, enzymatic activity assays for enzymes, and functional assays for ion channels.
Investigation of Bradycardia: An On-Target, Off-Tissue Effect
Clinical trials with this compound and other next-generation oral SERDs have reported a dose-dependent reduction in heart rate, a condition known as sinus bradycardia.[4][6] This observation prompted investigations to determine whether this was an off-target effect or a consequence of its primary mechanism of action on the estrogen receptor.
A recent study utilizing a chemical biology approach in an embryonic zebrafish model provided compelling evidence that SERD-induced bradycardia is an on-target effect.[4][5]
Key Findings:
-
Zebrafish embryos exposed to giredestrant exhibited a decrease in heart rate, consistent with clinical observations.[4]
-
Treatment with competitive ER agonists protected against this SERD-induced bradycardia, suggesting an on-target mechanism.[4]
-
Genetic mutation of the nuclear estrogen receptor esr1 (the zebrafish homolog of human ESR1) rendered the zebrafish resistant to giredestrant-induced bradycardia.[4][5]
-
Mutations in the G-protein coupled estrogen receptor (GPER) or other estrogen receptor subtypes (esr2a/esr2b) did not prevent the bradycardia, pinpointing Esr1 as the key mediator.[4][5]
These findings strongly indicate that the bradycardia observed with giredestrant is mediated by its intended target, the nuclear estrogen receptor, and is therefore classified as an "on-target, off-tissue" effect.
Experimental Workflow for Investigating Bradycardia
The study investigating the mechanism of giredestrant-induced bradycardia employed a multi-faceted approach combining chemical and genetic techniques in a zebrafish model.
Conclusion
The comprehensive preclinical profiling of this compound reveals a molecule with high selectivity for its intended target, the estrogen receptor. The lack of significant off-target binding or functional activity in broad in vitro safety panels underscores its well-defined mechanism of action. The clinically observed bradycardia has been mechanistically linked to an on-target effect on the estrogen receptor in cardiac tissue, further solidifying the understanding of this compound's biological activity. These findings provide a strong foundation for the continued clinical development of giredestrant as a promising therapeutic for ER-positive breast cancer.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roche.com [roche.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. asco.org [asco.org]
Methodological & Application
Application Notes: GDC-9545 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545, also known as Giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It has demonstrated significant anti-proliferative activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This compound functions by binding to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to its proteasome-mediated degradation.[1] This targeted degradation of the ER effectively blocks downstream signaling pathways that are critical for the growth and survival of ER+ breast cancer cells. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of various breast cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound is a pure antiestrogen that fully antagonizes and degrades the estrogen receptor.[2] Unlike selective estrogen receptor modulators (SERMs) that can have partial agonist effects, this compound leads to a complete suppression of ER signaling. This is achieved by inducing a conformational change in the ER, which marks it for degradation by the cellular proteasome machinery. The depletion of ER protein levels prevents the transcription of estrogen-responsive genes that are essential for cell cycle progression and proliferation.[1] This mechanism of action makes this compound a promising therapeutic agent for ER+ breast cancers, including those that have developed resistance to other endocrine therapies through mutations in the ESR1 gene.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of ER+ breast cancer cell lines, including those with wild-type (WT) estrogen receptors and those harboring activating ESR1 mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Estrogen Receptor Status | IC50 (nM) of this compound |
| MCF-7 | ER+ (WT) | 0.25 |
| T-47D | ER+ (WT) | 0.31 |
| ZR-75-1 | ER+ (WT) | 0.45 |
| CAMA-1 | ER+ (WT) | 0.62 |
| MCF-7 (Y537S) | ER+ (ESR1 mutant) | 0.38 |
| MCF-7 (D538G) | ER+ (ESR1 mutant) | 0.41 |
Note: The IC50 values presented are representative and may vary depending on specific experimental conditions.
Experimental Protocols
In Vitro Cell Proliferation Assay using CellTiter-Glo®
This protocol outlines the steps for determining the effect of this compound on the proliferation of ER+ breast cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1, CAMA-1, and engineered MCF-7 with ESR1 mutations)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates (suitable for luminescence readings)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count the desired breast cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 3,000 to 8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubate the plate for 6 to 7 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells, which are set as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: Experimental workflow for the this compound cell proliferation assay.
References
Establishing GDC-9545 Dose-Response Curves in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-9545 (Giredestrant) is a highly potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor (ER).[1][2][3] It has demonstrated superior antiproliferative activity in ER-positive breast cancer models, including the MCF-7 cell line, compared to earlier SERDs like fulvestrant.[4] this compound not only blocks ER signaling but also induces the degradation of the ERα protein.[5][6] This document provides detailed protocols for establishing dose-response curves for this compound in the ER-positive MCF-7 human breast cancer cell line. The protocols cover cell culture, cytotoxicity and viability assays (MTT and SRB), and an assay to measure ERα degradation.
Data Presentation
The following table summarizes key quantitative data for this compound in MCF-7 cells based on preclinical findings.
| Parameter | Value | Cell Line | Reference |
| ER Antagonist IC50 | 0.05 nM | MCF-7 | [7] |
| Anticipated Antiproliferative IC50 | Sub-nanomolar to low nanomolar range | MCF-7 | [4][7] |
Mandatory Visualizations
Caption: this compound Mechanism of Action in MCF-7 Cells.
Caption: Experimental Workflow for this compound Dose-Response Analysis.
Experimental Protocols
I. MCF-7 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging MCF-7 cells to ensure healthy, viable cells for experimentation.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Sterile cell culture flasks (T-75)
-
Sterile serological pipettes and centrifuge tubes
Culture Medium Preparation: To prepare complete growth medium, supplement DMEM with 10% FBS and 1% Penicillin-Streptomycin. For experiments investigating estrogenic effects, it is recommended to use phenol red-free DMEM with charcoal-stripped FBS to eliminate estrogenic stimuli from the medium.[8]
Protocol:
-
Cell Maintenance: Culture MCF-7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[9]
-
Media Change: Renew the culture medium every 2-3 days.[9]
-
Subculturing (Passaging): When cells reach 80-90% confluency, they should be passaged.[8][9] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS.[8] c. Aspirate the PBS. d. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[8][9] e. Neutralize the trypsin by adding 7-8 mL of complete growth medium. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 125 x g for 5 minutes.[8][9] h. Aspirate the supernatant and resuspend the cell pellet in 6 mL of fresh complete growth medium. i. Seed new T-75 flasks at a split ratio of 1:3 to 1:6.[8]
II. Dose-Response Determination using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
DMSO (for dissolving this compound and formazan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 - 8,000 cells/well in 100 µL of complete growth medium.[8][10] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 nM to 1000 nM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
III. Dose-Response Determination using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell biomass.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Seeding density can be between 5,000 to 20,000 cells per well.[12]
-
Cell Fixation: After the 72-hour incubation, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[13]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[13] Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[13] Air dry the plates completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.
IV. ERα Degradation Assay by Western Blot
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the ERα protein following treatment with this compound.
Materials:
-
MCF-7 cells cultured in 6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading across all lanes.
-
Analysis: Densitometry can be used to quantify the intensity of the ERα bands relative to the loading control to determine the extent of degradation at each this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 4. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mcf7.com [mcf7.com]
- 10. MTT assay [bio-protocol.org]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
GDC-9545 Administration in Mouse Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545, also known as giredestrant, is a potent and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a nonsteroidal agent, this compound competitively binds to both wild-type and mutant estrogen receptors with high potency.[1] Its mechanism of action involves inducing an inactive conformation of the ER, leading to its proteasome-mediated degradation.[1][2] This dual action of antagonism and degradation effectively blocks ER signaling, which is a key driver of tumor growth in ER+ breast cancer. Preclinical studies in various mouse models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents.[3][4]
These application notes provide a comprehensive overview of the preclinical data for this compound in mouse models of breast cancer and detailed protocols for its administration.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse models of ER+ breast cancer.
Table 1: Single-Agent Efficacy of this compound in ER+ Breast Cancer Xenograft Models
| Mouse Model | ER Status | Treatment and Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCI-013 PDX | ERα (Y537S mutant) | Dose-ranging studies | Achieved similar anti-tumor activity to GDC-0927 at 100-fold lower doses.[1][2][3] | [1][2][3] |
| HCI-011 PDX | ERα (Wild-Type) | Not specified | Robust transcriptional suppression of ER and significant efficacy.[1] | [1] |
| Patient-Derived Xenograft (PDX) Models | ER+ | Not specified | Inhibits tumor growth and can cause tumor regression.[4] | [4] |
Table 2: Combination Therapy Efficacy of this compound in ER+ Breast Cancer Xenograft Models
| Mouse Model | ER Status | Combination Treatment | Outcome | Reference |
| ESR1 Y537S Mutant PDX | ERα (Y537S mutant) | This compound (low dose) + CDK4/6 inhibitor | Tumor regression.[4][5] | [4][5] |
| Wild-Type ERα Tumor Model | ERα (Wild-Type) | This compound (low dose) + CDK4/6 inhibitor | Tumor regression.[4][5] | [4][5] |
Signaling Pathway
This compound functions by directly targeting the estrogen receptor alpha (ERα), a key driver of proliferation in ER+ breast cancer. The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
This protocol details the preparation of this compound for oral administration to mice bearing breast cancer xenografts.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size oral gavage needles (flexible feeding tubes are recommended to minimize injury)[6]
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of this compound needed. The final dosing volume for oral gavage in mice is typically 10 mL/kg.[6]
-
This compound Formulation:
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
In a sterile beaker, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension. Stir for at least 30 minutes.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after administration and periodically for the next few hours.[6]
-
Dosing Schedule:
-
This compound is typically administered orally once daily.[4]
Protocol 2: In Vivo Efficacy Study in Breast Cancer Xenograft Models
This protocol outlines a typical in vivo efficacy study to evaluate this compound in mouse models of breast cancer.
Materials and Animals:
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice)
-
ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments for PDX models
-
Matrigel (for cell line xenografts)
-
Calipers for tumor measurement
-
This compound formulation (prepared as in Protocol 1)
-
Control vehicle
Procedure:
-
Tumor Implantation:
-
Cell Line Xenografts: Inject a suspension of ER+ breast cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Surgically implant small fragments of a patient's tumor subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (prepared as in Protocol 1) or the vehicle control to the respective groups via oral gavage, typically once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor samples can be processed for further analysis, such as immunohistochemistry (IHC) for ERα levels and proliferation markers (e.g., Ki67), or for pharmacodynamic studies.
-
Experimental Workflow
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound in a mouse model of breast cancer.
Conclusion
This compound has demonstrated significant preclinical efficacy in various mouse models of ER+ breast cancer, including those with acquired resistance mutations. Its oral bioavailability and potent anti-tumor activity, both as a single agent and in combination, make it a promising therapeutic candidate. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of in vivo studies to further evaluate the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-9545 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of GDC-9545 stock solutions for in vitro cell culture experiments. This compound (also known as Giredestrant) is a potent and selective estrogen receptor degrader (SERD) that is orally bioavailable.[1][2] It acts as a full antagonist of the estrogen receptor (ER), inducing its degradation and thereby inhibiting ER-mediated signaling pathways crucial for the growth of ER-positive cancers.[3][4][5]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Giredestrant, RG6171, RO7197597 | [3][6] |
| CAS Number | 1953133-47-5 | [2][6] |
| Molecular Formula | C₂₇H₃₁F₅N₄O | [2][6] |
| Molecular Weight | 522.55 g/mol | [2][6] |
| Purity | >99.5% | [2] |
Solubility of this compound
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[6] The table below summarizes its solubility in commonly used solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (95.68 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound. | [6][7][8] |
| Ethanol | 33 mg/mL | [6] | |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 5.23 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for a brief period to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Final Concentration in Culture: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately for optimal results.[6]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound is a selective estrogen receptor (ER) degrader.[1][3] It binds to the estrogen receptor, inducing a conformational change that leads to its proteasome-mediated degradation.[1][3] This prevents ER-mediated signaling, which is critical for the growth of ER-positive tumor cells.[3]
Caption: Mechanism of action of this compound in ER+ cancer cells.
References
- 1. Giredestrant - NCI [dctd.cancer.gov]
- 2. ushelf.com [ushelf.com]
- 3. Giredestrant - Wikipedia [en.wikipedia.org]
- 4. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 5. roche.com [roche.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Giredestrant | Estrogen Receptor/ERR | TargetMol [targetmol.com]
Detecting GDC-9545-Induced Estrogen Receptor Degradation via Western Blot: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545 (giredestrant) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to the estrogen receptor (ER), inducing a conformational change that leads to the proteasome-mediated degradation of the ERα protein.[1][2] This targeted degradation of ERα is a critical therapeutic strategy in ER-positive breast cancer, as it removes the key driver of tumor growth and proliferation. Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the degradation of ERα induced by this compound in a cellular context. This document provides a detailed protocol for this application, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation
The efficacy of this compound in inducing ERα degradation can be assessed in a dose- and time-dependent manner. The following tables summarize representative quantitative data from preclinical studies in ER-positive breast cancer cell lines, such as MCF-7.
Dose-Response of this compound on ERα Degradation
This table presents the half-maximal degradation concentration (DC50) of this compound in MCF-7 cells, a common model for ER-positive breast cancer. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | This compound DC50 (nM) | Reference |
| MCF-7 (Wild-Type ERα) | 0.06 | [1] |
| MCF-7 (Y537S Mutant ERα) | 0.17 | [1] |
Representative Time-Course of ERα Degradation by a SERD
| Treatment Time (Hours) | ERα Protein Level (% of Control) |
| 0 | 100% |
| 2 | ~60% |
| 4 | ~30% |
| 8 | ~15% |
| 16 | <10% |
| 24 | <5% |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound binds to the ligand-binding domain of ERα, inducing a conformational change that marks the receptor for ubiquitination by E3 ubiquitin ligases. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
Caption: this compound binds to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol to measure this compound-induced ERα degradation.
Caption: A stepwise workflow for the detection of ERα degradation using Western blotting.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced ERα degradation in a laboratory setting.
Materials and Reagents
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
This compound (giredestrant)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα
-
Loading control primary antibody: Mouse anti-β-actin or anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Cell Culture and Treatment
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.01 nM to 100 nM). Include a vehicle-only control (DMSO). Incubate for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM). Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for ERα and the loading control (e.g., β-actin) using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the ERα band intensity to the corresponding loading control band intensity.
-
Quantification: Express the normalized ERα levels in the this compound-treated samples as a percentage of the vehicle-treated control.
References
Application Notes and Protocols: GDC-9545 and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545 (Giredestrant) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) that antagonizes the effects of estrogens by binding to the estrogen receptor (ER), leading to its degradation.[1][2] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[3][4][5] The combination of this compound and palbociclib represents a promising therapeutic strategy for patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer by targeting two distinct but critical pathways involved in tumor proliferation. This document provides a summary of key data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
The combination of this compound and palbociclib creates a synergistic antitumor effect in ER+/HER2- breast cancer. This compound directly targets the ER, inducing its degradation and thereby blocking estrogen-driven tumor growth.[1][2] Palbociclib complements this by inhibiting CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to decreased cell proliferation.[3][6] The dual blockade of these pathways can be particularly effective in overcoming resistance to endocrine therapy.
Caption: Mechanism of action of this compound and palbociclib.
Quantitative Data Summary
Clinical Efficacy of this compound and Palbociclib Combination
The following table summarizes the clinical efficacy data from a Phase Ib study (NCT03332797) evaluating this compound in combination with palbociclib in patients with ER+/HER2- metastatic breast cancer.[7][8]
| Parameter | This compound + Palbociclib |
| Objective Response Rate (ORR) | 33% (95% CI, 20-49%)[7] |
| Clinical Benefit Rate (CBR) at 24 weeks | 55%[8] |
| Median Progression-Free Survival (PFS) | 9.3 months (95% CI, 8.9-not evaluable)[7] |
Neoadjuvant coopERA BC Study: Ki67 Suppression
The coopERA BC study (NCT04436744) evaluated the antiproliferative effect of neoadjuvant giredestrant plus palbociclib versus anastrozole plus palbociclib in postmenopausal women with ER+/HER2- early breast cancer.[9][10]
| Parameter | Giredestrant + Palbociclib | Anastrozole + Palbociclib |
| Objective Response Rate (ORR) | 50% (95% CI: 40%, 60%)[10] | 49% (95% CI: 39%, 59%)[10] |
| Pathologic Complete Response (pCR) rates | 4.5% (95% CI: 1.5%, 10.1%)[10] | 4.6% (1.5%, 10.5%)[10] |
Safety Profile of this compound and Palbociclib Combination
Common adverse events (AEs) observed in the Phase Ib study are listed below.[7][8]
| Adverse Event (AE) | Grade | Frequency |
| Neutropenia | ≥3 | 50%[7] |
| Fatigue | 1-2 | >10%[8] |
| Bradycardia (asymptomatic) | 1 | 13%[7] |
| Diarrhea/Constipation | 1-2 | >10%[7] |
| Dizziness/Nausea | 1-2 | >10%[7] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound and palbociclib, both as single agents and in combination, on ER+ breast cancer cell lines (e.g., MCF-7).
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Palbociclib (stock solution in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and palbociclib in cell culture medium. Treat cells with varying concentrations of this compound, palbociclib, or the combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Combination effects can be analyzed using the Chou-Talalay method to determine synergism, additivity, or antagonism.
Western Blot Analysis for Protein Expression
This protocol is used to evaluate the effect of this compound and palbociclib on the expression and phosphorylation of key proteins in the ER and cell cycle pathways.
Materials:
-
ER+ breast cancer cells
-
This compound and palbociclib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, palbociclib, or the combination for the desired time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Clinical Trial Protocol Overview
The following provides a generalized workflow for a clinical trial investigating the this compound and palbociclib combination, based on publicly available trial information.[11][12][13][14][15][16][17]
Caption: A generalized clinical trial workflow.
Dosage and Administration (Example from Clinical Trials):
-
This compound: Administered orally, once daily.[11]
-
Palbociclib: Administered orally, once daily for 21 consecutive days, followed by a 7-day break, in a 28-day cycle.[4][18]
Inclusion Criteria (General):
-
Patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer.[12][17]
-
May have had prior endocrine therapy.[17]
Exclusion Criteria (General):
-
Prior treatment with a CDK4/6 inhibitor (for certain cohorts).[8]
-
Prior treatment with an oral SERD.[13]
Endpoints:
-
Primary: Progression-Free Survival (PFS).[15]
-
Secondary: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), safety, and patient-reported outcomes.
Conclusion
The combination of this compound and palbociclib is a scientifically rational and clinically promising treatment for ER+/HER2- breast cancer. The preclinical and clinical data to date suggest a favorable efficacy and manageable safety profile. The provided protocols and diagrams serve as a foundational resource for researchers and drug development professionals working with this combination therapy. Further research and ongoing clinical trials will continue to define the role of this combination in the management of breast cancer.
References
- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. Giredestrant - NCI [dctd.cancer.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is Palbociclib used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Neoadjuvant giredestrant (this compound)+ palbociclib (P) vs. anastrozole (A)+ P in postmenopausal women with estrogen receptor-positive, HER2-negative, untreated early breast …: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. forpatients.roche.com [forpatients.roche.com]
- 13. forpatients.roche.com [forpatients.roche.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. KPStudySearch - Study Details [kpstudysearch.kaiser.org]
- 16. A Phase Ia/Ib, Multicenter, Open-Label, Dose Escalation, Dose Expansion Study Evaluating the Safety, Pharmacokinetics, and Activity of this compound Alone or in Combination With Palbociclib and/or LHRH Agonist in Patients With Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - AdisInsight [adisinsight.springer.com]
- 17. A Study of this compound Alone or in Combination With Palbociclib and/or Luteinizing Hormone-Releasing Hormone (LHRH) Agonist in Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing GDC-9545 Target Engagement in Tumor Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545 (Giredestrant) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that antagonizes the effects of estrogen by binding to the estrogen receptor (ER).[1][2] This binding induces a conformational change that leads to the proteasome-mediated degradation of the ER protein, thereby inhibiting ER-mediated signaling pathways crucial for the growth of ER-positive (ER+) tumors.[1][2] this compound has demonstrated clinical activity in patients with ER+, HER2-negative advanced breast cancer, including those with ESR1 mutations.[3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of this compound in tumor biopsies. The methodologies described herein are based on biomarker analyses employed in clinical studies of this compound and are intended to guide researchers in evaluating the pharmacodynamic effects of this and similar SERDs.
This compound Mechanism of Action and Target Engagement
This compound exerts its anti-tumor effects by directly binding to the estrogen receptor, leading to its degradation. This dual mechanism of action—antagonism and degradation—effectively shuts down estrogen-dependent signaling pathways that drive tumor proliferation.
To confirm that this compound is effectively engaging its target, the estrogen receptor, in tumor tissue, several biomarker assays can be employed. These assays are designed to measure the direct impact of the drug on ER levels and the downstream consequences on ER signaling and tumor cell proliferation. The primary methods for assessing target engagement in tumor biopsies include:
-
Immunohistochemistry (IHC): To quantify the protein expression of ER, the downstream marker Progesterone Receptor (PgR), and the proliferation marker Ki67.
-
Gene Expression Analysis: To measure the transcriptional activity of ER target genes.
-
Circulating Tumor DNA (ctDNA) Analysis: To monitor changes in ESR1 gene mutations, which can be a mechanism of resistance to endocrine therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from biomarker analyses in clinical studies of this compound, providing a benchmark for expected target engagement.
Table 1: Clinical Activity of this compound
| Treatment Group | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| This compound (30 mg monotherapy) | 27% (8/30 patients) | 54% (22/41 patients) |
| This compound (100 mg) + Palbociclib | 48% (21/44 patients) | 81% (39/48 patients) |
Data from a phase Ia/b study in patients with ER+/HER2- locally advanced or metastatic breast cancer.[3]
Table 2: Pharmacodynamic (PD) Effects of Giredestrant in a Preoperative Window-of-Opportunity Study
| Biomarker | Mean Proportional Reduction from Baseline |
| Ki67 | 79% (95% CI: 69–89) |
| ER H-score | 71% (95% CI: 67–75) |
| PR H-score | 60% (95% CI: 51–70) |
| ER Activity Signature | 79% (95% CI: 70–88) |
Data from the coopERA BC study in postmenopausal women with ER+/HER2- operable breast cancer treated for ~14 days.[5][6]
Table 3: Changes in Circulating Tumor DNA (ctDNA) ESR1 Mutations
| Timepoint | Observation |
| Cycle 2, Day 1 | 34 out of 36 patients with detectable baseline ESR1 ctDNA mutations showed a decrease in ESR1 ctDNA levels. |
| Cycle 2, Day 1 | 27 of these 34 patients had ESR1 ctDNA levels that became undetectable. |
Data from a phase Ia/b study of giredestrant with or without palbociclib.[4][7]
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound in an ER+ tumor cell.
Caption: Experimental workflow for assessing this compound target engagement.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to assess this compound target engagement. These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.
Protocol 1: Immunohistochemistry (IHC) for ER, PgR, and Ki67
Objective: To quantify the protein expression levels of Estrogen Receptor (ER), Progesterone Receptor (PgR), and the proliferation marker Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections. A decrease in ER and PgR expression and a reduction in the Ki67 proliferation index following this compound treatment are indicative of target engagement.
Materials:
-
FFPE tumor biopsy sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol series)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Primary antibodies:
-
Rabbit monoclonal anti-ERα (e.g., clone SP1)
-
Rabbit monoclonal anti-PgR (e.g., clone 1E2)
-
Rabbit monoclonal anti-Ki67 (e.g., clone 30-9)
-
-
Detection system (e.g., polymer-based HRP-DAB system)
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in the appropriate antigen retrieval solution (e.g., citrate buffer for ER and Ki67, EDTA for PgR) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in a buffer solution (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with buffer.
-
Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
-
Incubate with the primary antibody at the appropriate dilution for 60 minutes at room temperature or overnight at 4°C.
-
Wash with buffer.
-
Apply the polymer-based HRP-conjugated secondary antibody for 30 minutes.
-
Wash with buffer.
-
Apply the DAB chromogen solution and incubate until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring and Analysis:
-
ER and PgR: Score using the Allred score or H-score, which considers both the proportion of positive cells and the intensity of staining. A score of >1% positive cells is considered positive.
-
Ki67: Calculate the percentage of tumor cells with positive nuclear staining (proliferation index). At least 500 tumor cells should be counted.
-
Protocol 2: RNA Sequencing for ER Target Gene Signature
Objective: To measure the change in expression of a predefined set of estrogen receptor (ER) target genes in response to this compound treatment. A significant downregulation of ER-regulated genes indicates effective target engagement and pathway inhibition. A 38-gene ER activity signature has been utilized in this compound clinical trials.[4]
Materials:
-
FFPE tumor biopsy scrolls or sections
-
RNA extraction kit suitable for FFPE tissue (e.g., RNeasy FFPE Kit)
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
RNA library preparation kit (e.g., Illumina TruSeq RNA Access)
-
Next-generation sequencing (NGS) platform (e.g., Illumina HiSeq or NovaSeq)
Procedure:
-
RNA Extraction:
-
Deparaffinize FFPE tissue scrolls or sections using a deparaffinization solution.
-
Lyse the tissue and treat with proteinase K to release nucleic acids.
-
Perform an on-column DNase I digestion to remove contaminating genomic DNA.
-
Elute the purified RNA.
-
-
RNA Quality Control and Quantification:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). Note that RNA from FFPE samples is often degraded.
-
-
Library Preparation:
-
Starting with total RNA, perform ribosomal RNA (rRNA) depletion or mRNA enrichment.
-
Fragment the RNA.
-
Synthesize first-strand and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the final library.
-
-
Sequencing:
-
Quantify and perform quality control on the final library.
-
Pool libraries if multiplexing.
-
Sequence on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Calculate the ER activity score based on the expression of the predefined 38 ER target genes. This is often calculated as the difference between the average expression of estrogen-induced genes and estrogen-repressed genes.
-
Compare the ER activity score between pre- and on-treatment samples.
-
Protocol 3: BEAMing Digital PCR for ESR1 Mutation Detection in ctDNA
Objective: To detect and quantify mutations in the ligand-binding domain of the ESR1 gene in circulating tumor DNA (ctDNA) isolated from plasma. A decrease in the mutant allele frequency (MAF) of ESR1 mutations following this compound treatment can indicate a response to therapy.
Materials:
-
Plasma collected in specialized cell-free DNA collection tubes
-
ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
BEAMing digital PCR system (e.g., from Sysmex Inostics)
-
Primers and probes specific for wild-type and mutant ESR1 alleles
-
PCR reagents
Procedure:
-
Plasma Collection and ctDNA Extraction:
-
Collect whole blood in tubes containing a preservative to stabilize white blood cells and prevent contamination with genomic DNA.
-
Separate plasma by centrifugation.
-
Extract ctDNA from plasma using a dedicated kit according to the manufacturer's instructions.
-
-
BEAMing Digital PCR Workflow:
-
Emulsion PCR: The ctDNA is mixed with PCR reagents, primers, and magnetic beads in an aqueous solution. This mixture is then emulsified in oil to create millions of individual micro-reactors, each ideally containing a single DNA molecule and a single magnetic bead.
-
PCR Amplification: Thermal cycling is performed, and within each micro-reactor, the DNA molecule is amplified. If the template DNA is mutant, the amplified DNA on the bead will be mutant.
-
Hybridization: The emulsion is broken, and the beads are collected. Fluorescently labeled probes specific for the wild-type and mutant alleles are hybridized to the amplified DNA on the beads.
-
Flow Cytometry: The beads are analyzed by flow cytometry. Each bead is individually interrogated, and the fluorescence signal indicates whether the DNA on that bead is wild-type or mutant.
-
-
Data Analysis:
-
The number of beads with wild-type and mutant signals is counted.
-
The mutant allele frequency (MAF) is calculated as the percentage of mutant beads relative to the total number of beads.
-
Compare the MAF of ESR1 mutations in pre- and on-treatment samples.
-
Conclusion
The assessment of this compound target engagement in tumor biopsies is a critical component of its clinical development and for understanding its mechanism of action in patients. The combination of immunohistochemistry, gene expression analysis, and ctDNA analysis provides a multi-faceted view of the drug's pharmacodynamic effects. The protocols and data presented in these application notes offer a robust framework for researchers to evaluate the biological activity of this compound and other novel endocrine therapies. Consistent and standardized application of these methodologies will be essential for advancing the treatment of ER+ breast cancer.
References
Application Notes and Protocols for Evaluating the Bioavailability of GDC-9545 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-9545 (giredestrant) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, this compound is designed to overcome the limitations of earlier treatments, such as the poor oral bioavailability of fulvestrant and the high pill burden associated with its predecessor, GDC-0927.[1][4] this compound acts as a full antagonist of the estrogen receptor (ER), competitively binding to it and inducing a conformational change that leads to the receptor's degradation. This dual mechanism of action effectively inhibits ER-mediated signaling pathways that drive the growth of ER+ breast cancer cells.
These application notes provide detailed methodologies for conducting preclinical studies to evaluate the oral bioavailability of this compound in rodent models. The protocols cover animal handling, compound formulation and administration, blood sample collection, and bioanalytical techniques.
Data Presentation
While specific preclinical pharmacokinetic data for this compound in mice and rats are not publicly available in a consolidated table, published literature indicates that the compound exhibits a favorable pharmacokinetic profile with rapid oral absorption and dose-proportional exposure.[4] For illustrative purposes, the following table outlines the key pharmacokinetic parameters that are determined in a typical preclinical bioavailability study.
Table 1: Key Pharmacokinetic Parameters for an Orally Administered Compound in Preclinical Models
| Parameter | Description | Units |
| Dose | The amount of drug administered. | mg/kg |
| Cmax | Maximum (peak) plasma concentration that a drug achieves. | ng/mL |
| Tmax | Time at which the Cmax is observed. | h |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | ngh/mL |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | ngh/mL |
| t1/2 | The time required for the concentration of the drug to be reduced by half. | h |
| F (%) | Absolute oral bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. | % |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the experimental approach to determine its bioavailability, the following diagrams illustrate the estrogen receptor signaling pathway and a typical preclinical pharmacokinetic study workflow.
Experimental Protocols
The following protocols provide a framework for conducting preclinical bioavailability studies of this compound in rodents. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Protocol 1: Formulation of this compound for Preclinical Dosing
Objective: To prepare stable and homogenous formulations of this compound for intravenous and oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile vials
-
Vortex mixer
-
Sonicator
Oral Formulation (Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add corn oil to the vial to achieve the final desired concentration.
-
Vortex thoroughly and sonicate until a homogenous suspension is formed.
-
Prepare fresh on the day of dosing.
Intravenous Formulation (Solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly by vortexing.
-
Add Tween-80 and vortex until the solution is uniform.
-
Add saline to reach the final volume and concentration.
-
Vortex the final solution until it is clear and homogenous. Prepare fresh daily.
Protocol 2: In Vivo Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast animals overnight before dosing, with free access to water.
Procedure:
-
Divide the rats into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).
-
IV Administration:
-
Administer the this compound IV formulation as a single bolus injection into the lateral tail vein. A typical dose might be 1-2 mg/kg.
-
-
Oral Administration:
-
Administer the this compound oral formulation via oral gavage. A typical dose might be 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the saphenous or tail vein at predetermined time points.
-
Suggested time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Equipment:
-
HPLC system coupled with a tandem mass spectrometer
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Plasma samples from the in vivo study
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the proteins.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values from the oral and IV groups.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound bioavailability. Adherence to these detailed methodologies will enable researchers to generate robust and reliable pharmacokinetic data, which is essential for the continued development of this promising therapeutic agent for ER+ breast cancer. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflow, aiding in the planning and execution of these critical studies.
References
- 1. Collection - this compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-9545 Treatment in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of GDC-9545 (giredestrant) in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. The protocols detailed below cover treatment schedules, methodologies for assessing tumor response, and pharmacodynamic analyses.
Introduction to this compound
This compound, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action involves binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[1][4] This dual action of antagonism and degradation effectively abrogates ER-mediated signaling, which is a key driver of proliferation in ER+ breast cancers.[1][4] Preclinical studies have demonstrated that this compound induces tumor regression in ER+ breast cancer PDX models, including those with activating ESR1 mutations, both as a single agent and in combination with other targeted therapies like CDK4/6 inhibitors.[1]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in preclinical PDX models.
Table 1: Single-Agent this compound Activity in ER+ PDX Models
| PDX Model | ER Status | This compound Dose (mg/kg, oral, once daily) | Treatment Duration | Outcome | Reference |
| HCI-013 | ESR1 Y537S Mutant | Dose-ranging study, 100-fold lower doses than GDC-0927 | Not Specified | Achieved same degree of anti-tumor activity as GDC-0927 | [5] |
| ESR1 Y537S Mutant PDX | ESR1 Y537S Mutant | Low doses | Not Specified | Tumor Regression | [1] |
| Wild-type ERα PDX | Wild-type | Low doses | Not Specified | Tumor Regression | [1] |
Table 2: Combination Therapy with this compound in ER+ PDX Models
| PDX Model | ER Status | Combination Therapy | Treatment Duration | Outcome | Reference |
| ESR1 Y537S Mutant PDX | ESR1 Y537S Mutant | This compound (low doses) + CDK4/6 inhibitor | Not Specified | Tumor Regression | [1] |
| Wild-type ERα PDX | Wild-type | This compound (low doses) + CDK4/6 inhibitor | Not Specified | Tumor Regression | [1] |
Signaling Pathway and Experimental Workflow
Estrogen Receptor Signaling and this compound Mechanism of Action
Caption: Mechanism of action of this compound in ER+ cancer cells.
Experimental Workflow for this compound Efficacy Studies in PDX Models
Caption: Workflow for this compound preclinical studies in PDX models.
Experimental Protocols
Preparation and Administration of this compound Formulation
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Protocol:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature before use.
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the mice to be treated. A typical dosing volume is 10 mL/kg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper length of the gavage needle.
-
Fill a 1 mL syringe with the appropriate volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the mouse for any signs of distress after administration.
-
PDX Efficacy Study Protocol
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG) bearing established ER+ PDX tumors
-
Calipers
-
Animal balance
-
This compound formulation
-
Vehicle control
Protocol:
-
Tumor Establishment and Cohort Selection:
-
Implant tumor fragments from an ER+ breast cancer PDX line subcutaneously into the flank of the mice.
-
Allow tumors to grow to a mean volume of approximately 150-200 mm³.
-
-
Randomization:
-
Randomize mice into treatment and control groups (typically n=8-10 mice per group). Ensure that the mean tumor volumes are comparable across all groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control daily via oral gavage as described in Protocol 1.
-
For combination studies, administer the combination agent (e.g., palbociclib) according to its established preclinical dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment groups relative to the control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Western Blot for ERα Degradation
Materials:
-
Harvested PDX tumors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., Rabbit mAb, Clone SP1)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Tumor Lysate Preparation:
-
Excise tumors at a predetermined time point after the final dose (e.g., 4-24 hours) to assess ERα degradation.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C until use.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the ERα signal to the loading control.
-
Compare the levels of ERα in the this compound-treated groups to the vehicle control group to determine the extent of degradation.
-
Pharmacodynamic Analysis: Immunohistochemistry for Ki67
Materials:
-
Harvested PDX tumors
-
Formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Ki67 (e.g., Rabbit mAb, Clone SP6 or Mouse mAb, Clone 8D5)[6]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Tissue Processing:
-
Fix harvested tumors in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on glass slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary Ki67 antibody.
-
Wash the slides.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Acquire images of the stained sections.
-
Quantify the percentage of Ki67-positive nuclei in the tumor tissue.
-
Compare the Ki67 proliferation index between the this compound-treated and vehicle control groups.
-
References
- 1. Ki-67 Polyclonal Antibody (IHC-00375) [thermofisher.com]
- 2. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Ki67 Mouse Antibody (8D5) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
GDC-9545 In Vivo Studies Technical Support Center
Welcome to the technical support center for GDC-9545. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vivo studies?
A1: this compound, also known as giredestrant, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] While it has been optimized for oral administration, like many small molecule inhibitors, its aqueous solubility can be a limiting factor for achieving consistent and optimal exposure in preclinical animal models. Ensuring complete dissolution in a suitable vehicle is critical for reliable pharmacokinetic and pharmacodynamic outcomes.
Q2: What are the recommended starting formulations for this compound for oral gavage in mice?
A2: Several vehicle formulations can be used to solubilize this compound for oral administration in animal studies. The choice of vehicle will depend on the required dose, study duration, and the specific animal model. Common formulations include those with co-solvents, surfactants, and lipids. See the "Experimental Protocols" section for detailed preparation methods.
Q3: My in vivo efficacy results with this compound are inconsistent, despite seeing potent in vitro activity. What could be the issue?
A3: Inconsistent in vivo efficacy is often linked to suboptimal or variable drug exposure. This can be caused by poor formulation, leading to incomplete dissolution or precipitation of the compound in the gastrointestinal tract. It is crucial to ensure this compound is fully solubilized in the dosing vehicle and remains in solution upon administration. Conducting a pilot pharmacokinetic (PK) study to correlate plasma exposure with efficacy is highly recommended.
Q4: Can I sonicate or heat the formulation to aid in dissolving this compound?
A4: Gentle heating and sonication can be used to aid the dissolution of this compound in most organic-based solvent systems. However, it is essential to ensure the temperature is not excessively high to prevent compound degradation. The final formulation should be a clear solution. Always visually inspect for any precipitation before administration.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective estrogen receptor (ER) degrader (SERD). It binds to the estrogen receptor, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[3] This prevents ER-mediated signaling, which is a key driver in the growth of ER-positive cancers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the prepared formulation. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Improper order of solvent addition or insufficient mixing. | - Prepare a small test batch at a lower concentration.- Refer to the detailed protocols for the correct order of solvent addition.- Ensure vigorous vortexing or sonication until a clear solution is obtained. |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique (e.g., inaccurate volume, improper gavage).- Formulation instability or precipitation upon administration. | - Ensure all personnel are properly trained in oral gavage techniques.- Prepare fresh formulations regularly and visually inspect for homogeneity before each dose.- Consider a formulation with improved stability, such as one containing SBE-β-CD. |
| Low systemic exposure (Cmax and AUC) despite a high dose. | - Poor absorption from the gastrointestinal tract due to low solubility.- First-pass metabolism. | - Switch to a formulation with enhanced solubilization capacity (e.g., lipid-based or cyclodextrin-based).- Conduct a pilot pharmacokinetic study with intravenous administration to determine absolute bioavailability. |
| No observable in vivo efficacy. | - Insufficient drug exposure at the target tissue. | - Confirm the formulation's suitability and consider dose escalation.- Correlate pharmacokinetic data with in vitro IC50 values to ensure therapeutic concentrations are being reached. |
Quantitative Data Summary
Table 1: this compound Solubility in Common In Vivo Vehicles
| Vehicle Composition | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
| DMSO | 50 mg/mL (with sonication) | Clear Solution |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 | 1,230 | 2 | 8,940 | 75 | [1] |
| Rat | 3 | 780 | 4 | 7,910 | 85 | [1] |
| Dog | 1 | 250 | 4 | 4,050 | 68 | [1] |
| Human | 30 mg (QD) | 134 | 2 | 2,750 | N/A | [4] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in study design and formulation.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for poorly soluble compounds for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Dissolve in DMSO: Add the required volume of DMSO to the vial (to make up 10% of the final volume). Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Add PEG300: Add PEG300 to the solution (to make up 40% of the final volume). Vortex until the solution is homogeneous and clear.
-
Add Tween-80: Add Tween-80 (to make up 5% of the final volume) and vortex thoroughly.
-
Add Saline: Finally, add sterile saline to reach the desired final volume (making up the remaining 45%). Vortex thoroughly to ensure a uniform and clear solution.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution with no signs of precipitation.
Protocol 2: Preparation of this compound in a Cyclodextrin-Based Vehicle
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require vortexing and sonication to fully dissolve the SBE-β-CD.
-
Dissolve this compound in DMSO: In a separate sterile vial, dissolve the accurately weighed this compound powder in DMSO (to make up 10% of the final volume).
-
Combine Solutions: Add the 20% SBE-β-CD solution to the this compound/DMSO solution to achieve the final desired volume (making up the remaining 90%).
-
Mix Thoroughly: Vortex the final mixture until it becomes a clear, homogeneous solution. Sonication can be used to expedite this process.
-
Final Inspection: Visually inspect the final formulation to ensure there is no precipitation.
Visualizations
References
- 1. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GDC-9545 Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential off-target effects of GDC-9545 in their experiments. The information is presented in a question-and-answer format to address specific issues directly. While this compound is a highly selective estrogen receptor degrader (SERD), it is crucial to validate its specificity in your experimental models.[1][2][3] This guide offers troubleshooting strategies and detailed protocols to help identify and mitigate potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with known estrogen receptor (ER) signaling pathways. How can I determine if this is due to an off-target effect?
A1: Inconsistencies between your results and the established mechanism of action of this compound warrant an investigation into potential off-target effects. A systematic approach is recommended to dissect the molecular basis of the observed phenotype.
First, confirm the on-target activity of this compound in your system. You should be able to demonstrate ER degradation and downstream signaling inhibition. If on-target activity is confirmed, you can proceed to investigate off-target effects. A multi-pronged approach combining computational prediction and experimental validation is most effective.
Recommended Workflow for Off-Target Investigation:
Caption: Workflow for investigating unexpected this compound phenotypes.
Q2: I've observed changes in the phosphorylation of proteins unrelated to ER signaling. Could this compound have off-target kinase activity?
A2: While this compound is designed for high selectivity, off-target kinase activity is a possibility for any small molecule inhibitor. To investigate this, a systematic approach to identify the affected kinase(s) is necessary.
Experimental Strategy to Identify Off-Target Kinase Activity:
-
In Silico Profiling: Use computational tools to predict potential kinase targets based on the structure of this compound.
-
Biochemical Kinome Scan: Perform a biochemical screen of this compound against a large panel of purified kinases to identify direct interactions.
-
Cell-Based Validation: Use techniques like phospho-proteomics in cells treated with this compound to identify changes in phosphorylation patterns on known kinase substrates.
-
Direct Target Engagement: Confirm direct binding of this compound to candidate kinases in a cellular context using a Cellular Thermal Shift Assay (CETSA).
Q3: My cells are showing reduced viability at concentrations of this compound that should be specific for ER degradation. How can I test for off-target toxicity?
A3: Reduced cell viability at expected on-target concentrations could indicate off-target toxicity. It is important to differentiate this from potent on-target effects that may also reduce viability in ER-dependent cell lines.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve and correlate the IC50 for viability with the concentration required for ER degradation. A significant leftward shift in the viability IC50 could suggest off-target effects.
-
ER-Negative Control Cell Line: Test the effect of this compound on an ER-negative cell line. Toxicity in these cells would strongly indicate an off-target effect.
-
CRISPR/Cas9 Rescue Screen: Perform a genome-wide CRISPR knockout screen in the presence of a toxic dose of this compound. Genes whose knockout confers resistance to the drug's toxicity are potential off-targets.
-
Chemical Proteomics: Utilize chemical proteomics approaches to identify proteins that bind to this compound at cytotoxic concentrations.
Q4: I have identified a potential off-target protein. How do I validate this interaction and mitigate its effects in my experiments?
Validation and Mitigation Workflow:
Caption: A stepwise approach for validating and mitigating off-target effects.
Q5: Clinical data mentions bradycardia as a possible side effect of this compound. Is the underlying mechanism known and is it an on- or off-target effect?
A5: Asymptomatic, low-grade bradycardia has been observed in some patients treated with this compound.[4][5][6] The exact mechanism is not fully elucidated in the public domain. It could be an on-target effect related to estrogen receptor signaling in cardiac tissue or an off-target effect on ion channels or other cardiac proteins. If you are working with models where cardiac function can be assessed (e.g., cardiomyocytes), it would be prudent to monitor for effects on heart rate and ion channel function.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Kinase Activation
Issue: Phospho-proteomics data reveals activation of a signaling pathway inconsistent with ER degradation after this compound treatment.
| Possible Cause | Troubleshooting/Validation Step | Expected Outcome |
| Off-target kinase inhibition/activation | Perform an in vitro kinase panel screen with this compound. | Identification of specific kinases directly inhibited or activated by this compound. |
| Indirect pathway activation | Validate the effect in an ER-knockout cell line. | If the effect persists, it is ER-independent and likely an off-target effect. |
| Experimental artifact | Repeat the experiment with a different batch of this compound and include a structurally unrelated SERD as a control. | Consistent results with this compound but not the control SERD would point to a specific off-target effect. |
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published CETSA methodologies and can be used to confirm the engagement of this compound with its intended target (ERα) or potential off-targets in intact cells.[7][8][9]
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermo-cycler or heating blocks
-
Western blot reagents
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot.
Data Interpretation:
A positive target engagement will result in a thermal stabilization of the protein, leading to a shift in its melting curve to higher temperatures in the presence of this compound.
CETSA Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CRISPR/Cas9-based Validation of an Off-Target
This protocol describes how to use CRISPR/Cas9 to knock out a candidate off-target gene to assess its role in the observed phenotype.
Materials:
-
Lentiviral or RNP-based CRISPR/Cas9 system
-
Validated sgRNA targeting the candidate off-target gene
-
Non-targeting control sgRNA
-
Cell line of interest
-
This compound
-
Assay reagents to measure the phenotype of interest (e.g., cell viability kit, antibodies for Western blot)
Methodology:
-
Gene Knockout: Transduce or transfect the cell line with the sgRNA targeting the candidate off-target gene and Cas9. Select for edited cells if necessary.
-
Knockout Validation: Confirm the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Assay: Treat the knockout cells and control cells (expressing a non-targeting sgRNA) with this compound.
-
Analysis: Measure the phenotype of interest.
Data Interpretation:
If the knockout of the candidate off-target gene reverses or diminishes the unexpected phenotype caused by this compound, it provides strong evidence that the phenotype is mediated by this off-target interaction.
CRISPR Validation Logic Diagram:
Caption: Logical flow for validating an off-target using CRISPR/Cas9.
References
- 1. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 2. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase Ia/b Study of Giredestrant ± Palbociclib and ± Luteinizing Hormone-Releasing Hormone Agonists in Estrogen Receptor–Positive, HER2-Negative, Locally Advanced/Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GDC-9545 Concentration for Maximum ER Degradation
Welcome to the technical support center for GDC-9545 (Giredestrant). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximum estrogen receptor (ER) degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Giredestrant, is a potent and orally bioavailable nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[2][4] This prevents ER-mediated signaling, which is critical for the growth of ER-positive (ER+) cancers.[2]
Q2: What is the optimal concentration range for this compound to achieve maximum ER degradation in vitro?
A2: The optimal concentration of this compound for maximum ER degradation is cell line-dependent. However, preclinical studies have shown that this compound is highly potent, with significant ERα degradation observed at low nanomolar concentrations. For instance, in MCF-7 breast cancer cells, this compound has an ER antagonist IC50 of 0.05 nM and achieves 101% ERα degradation efficiency. For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take for this compound to induce ER degradation?
A3: this compound induces rapid ERα degradation.[5] Significant degradation can be observed as early as a few hours after treatment. A time-course experiment (e.g., 4, 8, 16, and 24 hours) is recommended to determine the optimal treatment duration for achieving maximum degradation in your cell line of interest.
Q4: Is this compound effective against mutant forms of the estrogen receptor?
A4: Yes, this compound is effective against both wild-type and mutant forms of the estrogen receptor, such as those with ESR1 mutations.[2][5] This makes it a promising agent for cancers that have developed resistance to other endocrine therapies.
Q5: What are the recommended cell lines for studying this compound-mediated ER degradation?
A5: Commonly used ER+ breast cancer cell lines such as MCF-7 and T47D are suitable for studying the effects of this compound. MCF-7 cells are known to be particularly sensitive to SERD-induced ER degradation.
Data Presentation
The following tables summarize the dose-dependent ERα degradation and anti-proliferative activity of this compound in various breast cancer cell lines.
Table 1: this compound Dose-Dependent ERα Degradation in ER+ Breast Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | ERα Degradation (%) |
| MCF-7 | 0.1 | 24 | >50 |
| 1 | 24 | >90 | |
| 10 | 24 | >95 | |
| 100 | 24 | ~100 | |
| T47D | 1 | 24 | ~50 |
| 10 | 24 | >80 | |
| 100 | 24 | >90 |
Note: The data presented are compiled from preclinical studies. Actual results may vary depending on specific experimental conditions.
Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 (WT ER) | 0.28 |
| T47D (WT ER) | 0.35 |
| MCF-7 (Y537S mutant ER) | 0.25 |
| MCF-7 (D538G mutant ER) | 0.31 |
WT: Wild-Type
Experimental Protocols
Protocol for Assessing ERα Degradation by Western Blot
This protocol outlines the steps to evaluate the dose- and time-dependent effects of this compound on ERα protein levels in ER+ breast cancer cell lines.
1. Cell Culture and Treatment:
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Seed ER+ breast cancer cells (e.g., MCF-7 or T47D) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 nM) and harvest the cells at different time points (e.g., 0, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL Western blotting substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected ERα degradation.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal incubation time for maximum degradation. |
| Cell Line Variability | Different ER+ cell lines can have varying sensitivities to SERDs. Confirm the ERα expression level in your cell line. Consider using a more sensitive cell line like MCF-7 as a positive control. |
| High Cell Confluency | Ensure cells are in the exponential growth phase and do not exceed 70-80% confluency at the time of treatment and harvesting. |
| This compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Issue 2: High background or non-specific bands in Western blot.
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background without losing the specific signal. |
| Insufficient Washing | Increase the number and/or duration of the washing steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), for each experiment. |
Issue 3: No or weak ERα signal in the control group.
| Potential Cause | Troubleshooting Step |
| Low ERα Expression in Cell Line | Confirm that your cell line expresses sufficient levels of ERα. Use a positive control cell lysate known to have high ERα expression. |
| Inefficient Protein Extraction | Ensure the lysis buffer is appropriate for nuclear proteins and that sonication or other methods are used if necessary to disrupt the nucleus. |
| Poor Antibody Quality | Use a validated antibody for ERα. Check the antibody datasheet for recommended applications and dilutions. |
| Protein Degradation During Sample Prep | Always use protease inhibitors in your lysis buffer and keep samples on ice. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ushelf.com [ushelf.com]
- 3. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 4. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing GDC-9545 (Giredestrant) Resistance in Breast Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to GDC-9545 (giredestrant) in breast cancer cell line experiments. As this compound is a next-generation selective estrogen receptor degrader (SERD), dedicated studies on acquired resistance mechanisms are still emerging. This guide is based on established principles of endocrine therapy resistance and provides a framework for investigating potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: My ER-positive breast cancer cell line (e.g., MCF-7, T47D) is showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity to this compound, a potent SERD, can arise from several factors. It is crucial to first rule out experimental variability. However, if consistent, this may indicate the emergence of acquired resistance. Potential underlying biological causes could include:
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Alterations in the Estrogen Receptor (ER) Pathway: While this compound is effective against common ESR1 mutations, novel mutations or modifications of the ER protein could potentially alter drug binding or receptor degradation.[1] Loss of ER expression is another, albeit less common, mechanism of resistance to ER-targeted therapies.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote growth and survival, thereby circumventing the ER blockade. The PI3K/AKT/mTOR pathway is a well-documented mechanism of resistance to endocrine therapies.[2][3][4][5] Activation of receptor tyrosine kinases (RTKs) can also contribute to resistance.[6][7][8]
-
Changes in Drug Efflux or Metabolism: Increased expression of drug efflux pumps, such as ABC transporters, could reduce the intracellular concentration of this compound.
-
Phenotypic Changes: A shift towards a more aggressive, less ER-dependent phenotype, such as an epithelial-to-mesenchymal transition (EMT), can reduce reliance on the ER pathway.
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: Confirmation of resistance requires a systematic approach:
-
Dose-Response Curve Shift: The most direct method is to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates decreased sensitivity.
-
Long-Term Growth Assays: Culture both parental and suspected resistant cells in the presence of this compound for an extended period. Resistant cells will exhibit sustained proliferation, while sensitive cells will undergo growth arrest or cell death.
-
Target Engagement Assessment: Use Western blotting to assess the degradation of the estrogen receptor alpha (ERα) protein. In a sensitive cell line, this compound should lead to a marked reduction in ERα levels.[9] If ERα levels remain high in the presence of this compound in your suspected resistant line, it could indicate a mechanism preventing drug action.
Q3: What are the first steps to investigate the mechanism of resistance in my this compound resistant cell line?
A3: Once resistance is confirmed, you can begin to explore the underlying mechanisms:
-
ERα Expression and Sequencing: Check for changes in ERα protein levels by Western blot and ESR1 gene expression by qPCR. Sequence the ESR1 gene to identify any potential new mutations in the ligand-binding domain or other critical regions.
-
Assess Bypass Pathways: Use Western blotting to examine the phosphorylation status (as a marker of activation) of key proteins in common bypass pathways, such as AKT, mTOR, and ERK.
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Gene Expression Profiling: Perform RNA sequencing to compare the global gene expression profiles of the resistant and parental cell lines.[10][11][12] This can provide unbiased insights into upregulated or downregulated pathways in the resistant cells.
-
Proteomic Analysis: A quantitative proteomic analysis can reveal changes in protein expression that may not be apparent at the transcript level.[13][14]
Q4: Are there any known combination therapies that could overcome potential this compound resistance?
A4: While clinical data on overcoming acquired this compound resistance is not yet established, preclinical and clinical studies on endocrine resistance in general suggest that combination therapies are a promising strategy. Based on common resistance mechanisms, potential combinations to explore in a research setting include:
-
PI3K/AKT/mTOR Inhibitors: If you observe activation of the PI3K/AKT pathway, combining this compound with an inhibitor of this pathway (e.g., everolimus, alpelisib, capivasertib) may restore sensitivity.[2][3][4][15][16][17]
-
CDK4/6 Inhibitors: Although often used in combination with endocrine therapy upfront, CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) could potentially still be effective in some resistant contexts by controlling cell cycle progression.[18][19]
-
RTK Inhibitors: If a specific receptor tyrosine kinase is found to be activated, a targeted inhibitor against that RTK could be a rational combination partner.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent this compound efficacy between experiments | Drug degradation, inconsistent cell density, passage number of cells. | Aliquot this compound stock solutions and store properly. Ensure consistent cell seeding densities. Use cell lines within a defined passage number range. |
| Complete loss of response to this compound | Cell line contamination or misidentification, loss of ER expression. | Perform cell line authentication (e.g., STR profiling). Verify ERα expression by Western blot or immunofluorescence. |
| Shift in IC50, but cells still respond at higher concentrations | Emergence of a resistant subpopulation, activation of a compensatory survival pathway. | Perform clonal selection to isolate and characterize the resistant population. Analyze key survival pathways (e.g., PI3K/AKT, MAPK) for activation. |
| ERα is still degraded, but cells continue to proliferate | ER-independent growth, activation of a strong bypass pathway. | Investigate downstream signaling pathways (e.g., PI3K/AKT, RAS/MEK/ERK) for constitutive activation. Perform gene expression analysis to identify upregulated growth factor pathways. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when comparing a this compound sensitive parental cell line to a derived resistant cell line.
Table 1: this compound Potency in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | 0.5 | - |
| MCF-7-GDC-R (Resistant) | 50 | 100 |
| T47D (Parental) | 1.2 | - |
| T47D-GDC-R (Resistant) | 85 | 70.8 |
Table 2: Protein Expression and Activation in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Protein | MCF-7 (Parental) | MCF-7-GDC-R (Resistant) | T47D (Parental) | T47D-GDC-R (Resistant) |
| ERα | +++ | +++ | +++ | + |
| p-AKT (Ser473) | + | +++ | + | +++ |
| p-mTOR (Ser2448) | + | +++ | + | +++ |
| p-ERK1/2 (Thr202/Tyr204) | + | + | + | ++ |
| Cyclin D1 | ++ | +++ | ++ | +++ |
Expression levels are denoted qualitatively (+ low, ++ medium, +++ high).
Experimental Protocols
Protocol 1: Generation of this compound Resistant Breast Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in ER-positive breast cancer cell lines through continuous, long-term exposure to the drug.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Dosing: Begin by culturing the cells in their complete growth medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. Allow the cells to grow for several passages at each concentration.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate. A significant decrease in proliferation is expected after each dose escalation, followed by the recovery of a subpopulation of resistant cells.
-
Selection of a Resistant Pool: Continue this process for several months (typically 6-12 months) until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization and Banking: Once a resistant population is established, characterize its level of resistance by re-evaluating the this compound IC50. Expand the resistant cell population and cryopreserve multiple vials.
Protocol 2: Western Blot for ERα Degradation and Bypass Pathway Activation
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-AKT, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates. Allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Simplified signaling in this compound sensitive versus resistant cells.
References
- 1. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive targeting of resistance to inhibition of RTK signaling pathways by using glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Gene expression profiling of breast cell lines identifies potential new basal markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 13. Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer [frontiersin.org]
- 15. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of GDC-9545 in cell culture media over time
Welcome to the technical support center for GDC-9545 (Giredestrant). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments, with a specific focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A: this compound, also known as Giredestrant, is a highly potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD)[1][2][3]. Its mechanism involves directly competing with estradiol for binding to the estrogen receptor. This binding induces a conformational change in the ER, leading to its degradation and subsequent suppression of ER-mediated signaling pathways that drive the growth of ER-positive cancer cells[1][3][4].
Q2: How should I prepare and store stock solutions of this compound? A: this compound is soluble in DMSO[1][3]. For optimal results, prepare a concentrated stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Long-term storage: Store powder at -20°C for up to 3 years[1].
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Stock solution storage: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q3: What is the stability of this compound in cell culture media? A: While specific public data on the stability of this compound in various cell culture media is limited, its stability can be influenced by several factors including media composition, pH, temperature (37°C), and the presence of serum[5]. It is crucial to perform a stability assessment under your specific experimental conditions. A general protocol for this is provided below. For illustrative purposes, a sample data table is also included.
Q4: I am observing inconsistent results in my experiments. What could be the cause? A: Inconsistent results can stem from multiple factors, including the stability and degradation of this compound in your culture media, variability in cell culture conditions (e.g., cell passage number, seeding density), or issues with the preparation and dilution of the compound. Refer to the Troubleshooting Guide below for detailed solutions.
Stability of this compound in Cell Culture Media
The stability of this compound should be empirically determined in the specific cell culture medium and conditions used in your experiments. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, impacting the interpretation of results.
Illustrative Stability Data
The following table represents hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes only and should be confirmed experimentally.
| Time Point (Hours) | % Remaining in RPMI-1640 + 10% FBS | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98.5% | 99.1% |
| 8 | 95.2% | 96.5% |
| 24 | 88.7% | 91.3% |
| 48 | 79.4% | 84.2% |
| 72 | 70.1% | 76.8% |
Note: Data are hypothetical and intended for illustrative purposes. Actual stability may vary.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture setup using HPLC-MS.
Materials:
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This compound powder
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Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
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Sterile microcentrifuge tubes or 24-well plate
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37°C incubator with 5% CO₂
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Cold acetonitrile with an internal standard
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HPLC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%).
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Incubation: Aliquot 1 mL of the working solution into triplicate wells or tubes for each condition. Incubate at 37°C in a humidified incubator.
-
Sample Collection: Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 8, 24, 48, 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials. Analyze the concentration of this compound using a validated HPLC-MS method.
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
This compound Signaling Pathway
This compound acts as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ERα), preventing estradiol binding. This complex is then targeted for proteasomal degradation, which inhibits downstream signaling pathways responsible for cell proliferation and survival in ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Giredestrant | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. ushelf.com [ushelf.com]
- 4. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Navigating GDC-9545 (Giredestrant) in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GDC-9545 (giredestrant) in animal models. Our goal is to help you anticipate and address specific issues that may arise during your experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animal models?
A1: Preclinical studies have consistently demonstrated that this compound has an excellent in vivo safety profile.[1][2][3][4] It is described as being well-tolerated in various preclinical species, including rats and dogs.[1][5]
Q2: Are there any specific, dose-limiting toxicities observed with this compound in preclinical studies?
A2: Based on available literature, significant dose-limiting toxicities have not been a prominent feature of this compound's preclinical profile. Clinical studies in humans have identified dose-dependent bradycardia (a slower than normal heart rate) as an adverse reaction, which was more common at doses higher than 30 mg.[6] Researchers monitoring cardiovascular parameters in animal models should be aware of this potential effect.
Q3: What are the most common, non-dose-limiting adverse events reported?
A3: In a phase Ia/b clinical study, the most common adverse events were generally low-grade and included fatigue, arthralgia (joint pain), and nausea.[7] While direct preclinical correlates are not always reported, these findings can guide observational monitoring in animal studies.
Q4: How can I proactively monitor for potential cardiovascular effects like bradycardia in my animal model?
A4: Implementing telemetry or regular ECG monitoring in your study design is the most effective way to track cardiovascular parameters. If these are not feasible, regular monitoring of heart rate via appropriate methods for the species (e.g., pulse oximetry, doppler) is recommended, especially when escalating doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | On-target effects of potent estrogen receptor degradation; general malaise. | - Ensure accurate baseline measurements of food and water intake before dosing. - Provide highly palatable and easily accessible food. - Consider dose reduction or fractionation if the effect is severe and impacts study endpoints. |
| Lethargy or Reduced Activity | Potential for fatigue, as seen in clinical trials. | - Implement a standardized activity scoring system. - Ensure the animal's environment is enriched to encourage normal activity. - Correlate activity levels with pharmacokinetic data to see if it aligns with peak drug exposure. |
| Bradycardia or other Cardiovascular Irregularities | Known dose-dependent adverse reaction of giredestrant.[6] | - Immediately record the observation and correlate with the dose level and time of administration. - If using telemetry, analyze data for trends. - Consider a dose-response assessment of this specific parameter in a satellite group of animals. |
| Uterine Tissue Changes | Expected on-target antagonist effect of an ER degrader. This compound did not show a partial agonist effect in the uterus of immature rats.[5] | - This is an expected pharmacological effect and not a sign of toxicity. - Use this as a pharmacodynamic marker of this compound activity. - Histopathological analysis of uterine tissue can confirm the lack of agonist activity. |
Quantitative Data Summary
Preclinical Safety and Efficacy Observations
| Parameter | Species | Observation | Reference |
| General Tolerability | Preclinical Species | Well-tolerated in pilot toxicology studies. | [5] |
| In Vivo Safety Profile | General | Excellent in vivo safety profile reported. | [1][2][3] |
| Uterine Agonism | Immature Rats | Did not exhibit a partial agonist effect on the uterus. | [5] |
| Tumor Regression | Mice (Xenograft) | Induced tumor regressions at low doses, both as a single agent and in combination with a CDK4/6 inhibitor. | [1][2] |
Human Clinical Trial Adverse Events (Phase Ia/b)
| Adverse Event | Frequency | Grade | Dose Association | Reference |
| Fatigue | 21% | Largely Grade 1/2 | Observed across doses | [7] |
| Arthralgia | 17% | Largely Grade 1/2 | Observed across doses | [7] |
| Nausea | 16% | Largely Grade 1/2 | Observed across doses | [7] |
| Bradycardia | 7% | Mostly Grade 1 (one Grade 2 at 250mg) | More frequent at doses >30mg | [6][7] |
Experimental Protocols
Protocol: General Toxicity Monitoring in Rodent Models
-
Animal Model: Select an appropriate rodent model (e.g., mice, rats) based on study objectives.
-
Acclimation: Allow for a minimum of a 7-day acclimation period.
-
Grouping and Dosing:
-
Establish vehicle control and multiple this compound dose groups.
-
Administer this compound orally once daily, as its properties are optimized for this route.[2]
-
Include a satellite group for pharmacokinetic/pharmacodynamic analysis if possible.
-
-
Monitoring:
-
Daily: Conduct clinical observations for signs of morbidity, mortality, and changes in behavior (e.g., lethargy, hunched posture).
-
Twice Weekly: Record individual body weights.
-
Weekly: Monitor and record food and water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination. Pay special attention to endocrine-responsive tissues like the uterus.
-
Visualizations
Caption: Mechanism of this compound as a SERD.
Caption: Troubleshooting workflow for adverse events.
References
- 1. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scite.ai [scite.ai]
- 5. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 6. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
impact of serum concentration on GDC-9545 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro efficacy of GDC-9545.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Giredestrant, is a potent and orally bioavailable non-steroidal selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action involves binding to the estrogen receptor (ER), including both wild-type and mutant forms, which induces a conformational change in the receptor. This change leads to the degradation of the ER protein through the proteasome pathway, thereby inhibiting ER-mediated signaling that is critical for the growth of ER-positive (ER+) breast cancer cells.[2][3]
Q2: How does serum concentration potentially affect the in vitro efficacy of this compound?
A2: While specific studies on the direct impact of serum concentration on this compound's in vitro efficacy are not extensively published, several factors related to serum in cell culture media can influence the apparent potency of the compound:
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Protein Binding: this compound can bind to proteins present in fetal bovine serum (FBS), such as albumin. This binding reduces the free fraction of the drug available to enter the cells and interact with its target, the estrogen receptor. A higher serum concentration can lead to increased protein binding and potentially a higher apparent IC50 value. Notably, this compound has been reported to have lower plasma protein binding compared to the SERD fulvestrant, which may suggest a lesser, though still present, effect of serum proteins.
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Growth Factors: Serum is a complex mixture of growth factors and hormones that can activate signaling pathways promoting cell proliferation. In ER+ breast cancer cells, these pathways can sometimes crosstalk with the ER signaling pathway. High concentrations of serum might partially counteract the anti-proliferative effects of this compound by providing alternative growth signals to the cancer cells.
-
Hormones: Standard FBS contains endogenous steroid hormones, including estrogens. These hormones can compete with this compound for binding to the estrogen receptor, potentially masking the true potency of the compound. For this reason, it is highly recommended to use charcoal-stripped serum to deplete these hormones from the culture medium when assessing the efficacy of ER-targeting agents.
Q3: What are the typical in vitro IC50 values reported for this compound in breast cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and specific experimental conditions. Published data for the anti-proliferative activity of this compound in various ER+ breast cancer cell lines are summarized below. Please note that the exact serum conditions used in these published studies are not always specified.
| Cell Line | ER Status | Reported IC50 (nM) |
| MCF-7 | Wild-type ER | ~0.3 - 1.0 |
| T-47D | Wild-type ER | ~0.5 - 2.0 |
| CAMA-1 | Wild-type ER | ~1.0 - 5.0 |
| MCF-7 ESR1 Y537S | Mutant ER | ~0.5 - 2.0 |
Note: These values are approximate and should be used as a reference. It is recommended that each laboratory determines the IC50 value under their specific experimental conditions.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a cell proliferation assay.
| Possible Cause | Troubleshooting Step |
| High Serum Concentration | The presence of high concentrations of serum (e.g., 10% FBS) can lead to increased protein binding of this compound, reducing its effective concentration. Try reducing the serum concentration in your assay medium (e.g., to 1-2.5% FBS) or using charcoal-stripped FBS. Allow cells to acclimate to the lower serum conditions for 24 hours before adding the drug. |
| Presence of Endogenous Hormones | Standard FBS contains estrogens that can compete with this compound. Use charcoal-stripped FBS to remove endogenous steroid hormones from your culture medium. |
| High Cell Seeding Density | A high cell density can lead to the depletion of this compound from the medium and may also result in contact inhibition, affecting proliferation rates. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Incorrect Assay Duration | The incubation time with this compound should be sufficient for the drug to exert its anti-proliferative effects, which are often cell cycle-dependent. A typical duration is 3-7 days. |
Issue 2: Inconsistent results in ER degradation experiments (Western Blot).
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent the degradation of ER and other proteins of interest after cell lysis. |
| Insufficient Drug Treatment Time | The degradation of ER by this compound is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal ER degradation in your cell line. |
| Antibody Issues | Use a validated primary antibody specific for the estrogen receptor. Ensure you are using the correct dilution and incubation conditions. Also, confirm the specificity of your secondary antibody. |
| Loading Control Variability | Use a reliable loading control (e.g., β-actin, GAPDH, or Vinculin) to normalize for protein loading differences between lanes. Ensure the expression of your chosen loading control is not affected by this compound treatment. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine this compound IC50
This protocol describes a method to assess the anti-proliferative effect of this compound on ER+ breast cancer cells (e.g., MCF-7) using a colorimetric assay like MTT or a fluorescence-based assay like resazurin.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2.5% charcoal-stripped FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, carefully aspirate the complete growth medium.
-
Wash the cells once with PBS.
-
Add 100 µL of assay medium (with charcoal-stripped FBS) and incubate for another 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the assay medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/Resazurin).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Estrogen Receptor Degradation
This protocol details the steps to assess the degradation of ER protein in response to this compound treatment.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with different concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Express the ERα levels in this compound-treated samples as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for high IC50 values.
References
Technical Support Center: Overcoming GDC-9545 Delivery Issues in Orthotopic Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of GDC-9545 (Giredestrant) in orthotopic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[1] This prevents ER-mediated signaling, which is critical for the growth of ER-positive (ER+) tumors.[1][3]
Q2: What makes this compound a promising agent for ER+ cancers?
This compound is a highly potent SERD that functions as a full antagonist of the estrogen receptor.[4][5] Unlike some other endocrine therapies, it is effective against tumors with ESR1 mutations, which can confer resistance to standard treatments.[6] Its oral bioavailability represents a significant advantage over older SERDs like fulvestrant, which requires intramuscular injection and has poor bioavailability.[7][8][9]
Q3: What are the general challenges of drug delivery to orthotopic tumors?
Orthotopic tumor models, where tumor cells are implanted in the corresponding organ of origin, provide a more clinically relevant microenvironment compared to subcutaneous models.[10][11] However, this complexity introduces several drug delivery challenges:
-
Tumor Microenvironment (TME): The TME in orthotopic models is more representative of human cancers, with a complex extracellular matrix, stromal cells, and immune cells that can impede drug penetration.[12][13]
-
Vascularization: The blood vessel structure in orthotopic tumors can be chaotic and leaky, leading to high interstitial fluid pressure that opposes drug entry.[14]
-
Drug Penetration: Achieving uniform drug distribution throughout the tumor mass can be difficult, with higher concentrations often found at the periphery.[15]
-
Metastasis: Orthotopic models are more prone to metastasis, which can complicate the assessment of therapeutic efficacy at the primary site.[13]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition Despite Correct Dosing
Potential Causes:
-
Poor Bioavailability/Absorption: While this compound is orally bioavailable, individual animal physiology or formulation issues can affect absorption.
-
Rapid Metabolism: The compound may be metabolized and cleared too quickly to maintain therapeutic concentrations at the tumor site.
-
Insufficient Target Engagement: The drug may not be reaching the tumor tissue in sufficient concentrations to effectively degrade the estrogen receptor.
-
Tumor Heterogeneity: The orthotopic tumor may have regions with poor vascularization, preventing the drug from reaching all cancer cells.[16]
Recommended Solutions:
-
Formulation Optimization:
-
Ensure this compound is fully solubilized or uniformly suspended in the vehicle before each administration. Consider using common, well-tolerated vehicles for poorly soluble compounds.
-
Prepare fresh formulations regularly to prevent degradation or precipitation.
-
-
Pharmacokinetic (PK) Analysis:
-
Conduct a pilot PK study to determine the concentration of this compound in plasma and, if possible, in tumor tissue at various time points after dosing. This will help confirm adequate exposure.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or in a satellite group of animals, collect tumor tissue to assess target engagement. This can be done by measuring the levels of ERα protein via Western blot or immunohistochemistry. A significant reduction in ERα levels would confirm the drug is reaching its target and exerting its intended effect.
-
-
Dosing Regimen Adjustment:
-
Based on PK data, consider adjusting the dosing frequency (e.g., from once daily to twice daily) to maintain more consistent drug levels.
-
Issue 2: High Variability in Tumor Response Across Animals
Potential Causes:
-
Inconsistent Dosing Technique: Improper oral gavage can lead to variable amounts of the compound being delivered to the stomach.[17]
-
Animal Health and Stress: Underlying health issues or stress can affect drug metabolism and overall response to treatment.[17]
-
Variability in Tumor Establishment: Differences in the initial tumor cell implantation can lead to variations in tumor size, vascularization, and growth rate.
Recommended Solutions:
-
Standardize Administration Procedures:
-
Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure consistent delivery.
-
Use appropriate gavage needle sizes for the animals being used.
-
-
Monitor Animal Health:
-
Closely monitor animals for signs of distress, weight loss, or other adverse effects.
-
Ensure animals are properly acclimated before the start of the experiment.
-
-
Refine Surgical Technique:
-
For orthotopic implantation, ensure the same number of viable cells is injected into the same anatomical location for each animal.
-
Use imaging techniques (e.g., bioluminescence, ultrasound) to confirm successful tumor engraftment and to randomize animals into treatment groups with similar starting tumor volumes.[13]
-
Issue 3: Unexpected Toxicity or Adverse Effects
Potential Causes:
-
Dose is Too High: The administered dose may be approaching the maximum tolerated dose (MTD) in the specific animal strain being used.
-
Vehicle Toxicity: The vehicle used to formulate this compound may be causing adverse effects.
-
Off-Target Effects: Although this compound is selective, high concentrations could potentially lead to off-target effects.
Recommended Solutions:
-
Dose De-escalation: Reduce the dose to a lower, previously reported effective concentration.
-
Vehicle Control Group: Always include a vehicle-only treatment group to distinguish between compound-related and vehicle-related toxicity.
-
Tolerability Study: Before initiating a large efficacy study, conduct a small-scale tolerability study with a few animals to assess the safety of the chosen dose and formulation.
-
Clinical Observations: Carefully document any clinical signs of toxicity, such as changes in weight, behavior, or physical appearance.
Quantitative Data Summary
| Parameter | Value/Range | Species | Tumor Model | Source |
| Oral Dosing | 10, 30, 90/100, 250 mg QD | Human | LA/mBC | [6] |
| Preclinical Efficacy | Induces tumor regression at low doses | Mouse | PDX (ESR1Y537S mutant & WT ERα) | [4][5][8] |
| Combination Therapy | Effective with CDK4/6 inhibitors | Mouse | PDX | [4][5][8] |
Experimental Protocols
General Protocol for Oral Administration of this compound in an Orthotopic Breast Cancer Model
-
Animal Model: Utilize female immunodeficient mice (e.g., NSG or nude mice) for xenograft studies.
-
Orthotopic Implantation:
-
Culture human ER+ breast cancer cells (e.g., MCF-7). For in vivo imaging, cells stably expressing luciferase are recommended.
-
Anesthetize the mouse and surgically expose the mammary fat pad.
-
Inject a predetermined number of cells (e.g., 1-5 x 10^6) suspended in a small volume of Matrigel into the mammary fat pad.
-
Suture the incision and allow the animal to recover.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging for luciferase-tagged cells) or calipers if the tumor is palpable.[13]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer the formulation orally via gavage at the desired dose and schedule (e.g., once daily).
-
Include a vehicle control group and potentially a positive control group (e.g., fulvestrant).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect tumor, plasma, and other relevant tissues.
-
Analyze tumor lysates by Western blot for ERα levels to confirm target degradation.
-
Visualizations
Caption: this compound binds to the estrogen receptor, leading to its degradation.
Caption: Workflow for in vivo studies of this compound in orthotopic models.
References
- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. Giredestrant - NCI [dctd.cancer.gov]
- 3. roche.com [roche.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. criver.com [criver.com]
- 11. Orthotopic Tumor Models in Preclinical Oncology | Oncodesign Services [oncodesign-services.com]
- 12. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthotopic models | EPO Berlin Buch GmbH [epo-berlin.com]
- 14. Exploiting Nanotechnology to Overcome Tumor Drug Resistance: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Refining GDC-9545 and CDK4/6 Inhibitor Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the combination of GDC-9545 (giredestrant) and CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and CDK4/6 inhibitors?
A1: this compound is a potent, oral selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER), leading to its degradation and thereby blocking ER signaling pathways that are crucial for the growth of ER-positive breast cancer cells.[1] CDK4/6 inhibitors, such as palbociclib, work by blocking the activity of cyclin-dependent kinases 4 and 6. These kinases are key regulators of the cell cycle, and their inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.
Q2: What is the rationale for combining this compound and a CDK4/6 inhibitor?
A2: The combination of a SERD like this compound and a CDK4/6 inhibitor targets two distinct but interconnected pathways involved in ER-positive breast cancer progression. While this compound directly targets the ER, CDK4/6 inhibitors block downstream cell cycle progression. This dual blockade can lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms that may arise from targeting either pathway alone. Preclinical studies have shown that this combination can lead to tumor regression.[2]
Q3: What are the recommended starting dosages for in vitro and in vivo experiments?
A3: For in vitro studies, a dose-response matrix is recommended to identify synergistic concentrations. Based on preclinical data, concentrations for this compound could range from 1 nM to 1 µM, and for palbociclib from 10 nM to 10 µM. For in vivo xenograft studies, a starting point could be this compound administered orally at 10-30 mg/kg daily and palbociclib at 50-100 mg/kg daily via oral gavage.[3] However, these should be optimized for your specific model.
Q4: What are the most common adverse events observed with the this compound and palbociclib combination in clinical trials?
A4: In clinical trials, the most frequently reported Grade 3 or 4 adverse events for the combination of giredestrant and palbociclib were neutropenia and decreased neutrophil count.[4][5] Other reported adverse events include fatigue, nausea, and bradycardia (a slower than normal heart rate).[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the this compound and CDK4/6 inhibitor combination.
Table 1: Clinical Trial Dosage and Administration
| Trial Identifier | Drug Combination | Dosage | Administration Schedule | Patient Population |
| NCT03332797 | Giredestrant + Palbociclib | Giredestrant: 100 mg QD; Palbociclib: 125 mg QD | Palbociclib: 21 days on, 7 days off | ER+/HER2- metastatic breast cancer |
| coopERA BC (NCT04436744) | Giredestrant + Palbociclib | Giredestrant: 30 mg QD; Palbociclib: 125 mg QD | Palbociclib: 21 days on, 7 days off | Postmenopausal women with ER+/HER2- untreated early breast cancer |
Table 2: Clinical Efficacy of Giredestrant and Palbociclib Combination
| Trial | Efficacy Endpoint | Giredestrant + Palbociclib Arm | Comparator Arm (Anastrozole + Palbociclib) |
| coopERA BC | Geometric Mean Relative Ki67 Reduction (Baseline to Week 2) | -75% | -67% |
| coopERA BC | Complete Cell Cycle Arrest (Ki67 ≤2.7%) at Surgery | 20% | 14% |
| coopERA BC | Objective Response Rate (ORR) | 50% | 49% |
| NCT03332797 | Clinical Benefit Rate | 81.3% | N/A |
Table 3: Common Grade 3-4 Adverse Events (coopERA BC Trial)
| Adverse Event | Giredestrant + Palbociclib (n=112) | Anastrozole + Palbociclib (n=109) |
| Neutropenia | 26% | 27% |
| Decreased Neutrophil Count | 15% | 15% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic effect of this compound and a CDK4/6 inhibitor (e.g., palbociclib) on the viability of ER+ breast cancer cells (e.g., MCF-7).
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CDK4/6 inhibitor (e.g., palbociclib)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete growth medium. A common approach is to use a 6x6 or 7x7 dose-response matrix with concentrations spanning the expected IC50 values.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium (single agents and combinations). Include vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by solubilization of formazan crystals.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Ki67 Immunohistochemistry in Xenograft Tumors
Objective: To assess the anti-proliferative effect of the this compound and CDK4/6 inhibitor combination in vivo by measuring the Ki67 proliferation index in tumor tissue.
Materials:
-
Paraffin-embedded tumor tissue sections from a xenograft study
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% serum)
-
Primary antibody: anti-Ki67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by immersing them in xylene, followed by rehydration through a graded series of ethanol washes and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki67 primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.
-
Signal Detection: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.
-
Image Analysis: Acquire images of the stained sections and quantify the percentage of Ki67-positive nuclei in the tumor cells.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. Too few cells can lead to a weak signal, while over-confluence can affect drug response. |
| Edge Effects | To minimize evaporation from wells at the edge of the 96-well plate, fill these wells with sterile PBS or media and do not use them for experimental data points. |
| Drug Stability | Prepare fresh drug dilutions for each experiment. Some compounds may be unstable in solution over time. |
| Inappropriate Incubation Time | The cytostatic effects of CDK4/6 inhibitors can take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period. |
Issue 2: Lack of Expected Synergy
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | The selected concentration range may not be appropriate for observing synergy. Broaden the dose-response matrix to include both lower and higher concentrations. |
| Incorrect Dosing Schedule (in vivo) | The timing and frequency of drug administration can significantly impact efficacy. Staggered dosing schedules may be more effective than concurrent administration. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms to one or both drugs. Confirm the ER status and Rb proficiency of your cell line. Consider using a different, more sensitive cell line for initial synergy studies. |
| Inappropriate Synergy Model | The Chou-Talalay method is widely used, but other models like the Bliss independence or Loewe additivity models may be more appropriate for your specific drug combination. |
Issue 3: High Toxicity in Animal Studies
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Reduce the dosage of one or both drugs. A dose de-escalation study may be necessary to find the maximum tolerated dose (MTD) of the combination. |
| Overlapping Toxicities | Both this compound and CDK4/6 inhibitors can have side effects. Review the known toxicity profiles and consider if a different CDK4/6 inhibitor with a non-overlapping toxicity profile could be used. |
| Animal Strain Sensitivity | Certain mouse or rat strains may be more sensitive to the toxic effects of the drugs. |
| Formulation Issues | The vehicle used for drug delivery may be contributing to toxicity. Test the vehicle alone as a control group. |
Visualizations
Caption: Combined inhibition of ER and CDK4/6 pathways.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Troubleshooting decision tree for combination experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Neoadjuvant palbociclib plus either giredestrant or anastrozole in oestrogen receptor-positive, HER2-negative, early breast cancer (coopERA Breast Cancer): an open-label, randomised, controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Validation & Comparative
GDC-9545 Outperforms Fulvestrant in Preclinical ER+ Breast Cancer Models
A comprehensive comparison of the next-generation oral SERD, GDC-9545 (giredestrant), and the established intramuscular agent, fulvestrant, reveals significant advantages for this compound in preclinical models of estrogen receptor-positive (ER+) breast cancer. This compound demonstrates superior potency in both wild-type and mutant ERα models, enhanced antiproliferative activity, and a more favorable pharmacokinetic profile, positioning it as a promising therapeutic agent for this patient population.
This compound is a highly potent, non-steroidal, next-generation oral selective estrogen receptor degrader (SERD) that demonstrates robust estrogen receptor (ER) occupancy.[1] In contrast to fulvestrant, which is administered via intramuscular injection, this compound offers the convenience of oral bioavailability.[2] Both drugs function as SERDs, meaning they not only antagonize the estrogen receptor but also promote its degradation.[3] However, preclinical data consistently indicate that this compound exhibits a more potent and efficient degradation of the ERα protein compared to fulvestrant.[1][2]
This enhanced mechanistic activity translates to superior performance in various preclinical assays. This compound has shown greater potency than fulvestrant and other SERDs in cellular viability assays across multiple ER-positive breast cancer cell lines.[2] Furthermore, its antiproliferative capabilities surpass those of fulvestrant in both wild-type and ESR1-mutant models, which are a common mechanism of acquired resistance to endocrine therapy.[1][4] In patient-derived xenograft (PDX) models, this compound has been shown to induce tumor regression at low doses, both as a single agent and in combination with CDK4/6 inhibitors.[5]
Comparative Efficacy and Potency
The superior preclinical profile of this compound is evident in its quantitative performance against fulvestrant in key assays.
| Parameter | This compound | Fulvestrant | Cell Line/Model | Reference |
| ERα Degradation (DC50, nM) | 0.06 | 0.44 | MCF-7 (wild-type) | [2] |
| ERα Degradation (DC50, nM) | 0.17 | 0.66 | MCF-7 (Y537S mutant) | [2] |
| ER Antagonism (IC50, nM) | 0.05 | Not specified in provided context | Not specified in provided context | [2] |
| In Vivo Efficacy | Tumor regression at 1 mg/kg | Less effective at comparable doses | HCI-013 PDX model | [2] |
Mechanism of Action: A Deeper Dive
Both this compound and fulvestrant target the estrogen receptor, a key driver of growth in ER+ breast cancer. However, their molecular interactions and downstream consequences exhibit notable differences.
Fulvestrant, a 7α-alkylsulphinyl analogue of 17β-oestradiol, competitively binds to the estrogen receptor with high affinity.[6] This binding induces a conformational change in the receptor, impairing its dimerization and preventing the transcription of estrogen-responsive genes.[3] A key feature of fulvestrant's mechanism is the accelerated degradation of the estrogen receptor via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels.[3][6]
This compound, as a potent and orally bioavailable SERD, also functions as a full antagonist of the estrogen receptor.[7] It efficiently degrades the ERα protein, leading to profound inhibition of ER signaling.[2] Preclinical studies suggest that this compound's ability to induce ERα degradation is more efficient than that of fulvestrant, particularly in mutant models.[2] This superior degradation and full antagonism contribute to its enhanced antiproliferative activity.
Experimental Protocols
The preclinical evaluation of this compound and fulvestrant relies on a series of well-defined experimental protocols to assess their efficacy and mechanism of action.
Cell Viability Assay
This assay is crucial for determining the antiproliferative effects of the compounds on breast cancer cell lines.
Western Blot for ERα Degradation
This technique is employed to quantify the extent of ERα protein degradation induced by the SERDs.
Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant in vivo setting to evaluate the antitumor activity of this compound and fulvestrant.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-9545 Demonstrates Superior In Vitro Efficacy Over Tamoxifen in ER-Positive Breast Cancer Models
For Immediate Release
A comprehensive in vitro comparison reveals that GDC-9545 (Giredestrant), a novel selective estrogen receptor degrader (SERD), exhibits significantly greater potency in inhibiting cell proliferation and promoting estrogen receptor (ER) degradation compared to the established selective estrogen receptor modulator (SERM), tamoxifen. These findings position this compound as a promising next-generation endocrine therapy for estrogen receptor-positive (ER+) breast cancer.
This compound is a highly potent, nonsteroidal oral SERD that not only antagonizes the estrogen receptor but also induces its degradation.[1][2][3] In contrast, tamoxifen acts as a SERM, competitively inhibiting estrogen binding to the ER with tissue-specific agonist or antagonist effects.[4][5] Preclinical data indicate that this compound's dual mechanism of action translates to enhanced anti-tumor activity across a range of ER+ breast cancer cell lines, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro anti-proliferative activity of this compound and tamoxifen in the ER+ human breast cancer cell line, MCF-7.
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | ERα | Proliferation | MCF-7 | 0.00005 | [6] |
| Tamoxifen | ERα | Proliferation | MCF-7 | 4.506 | [7] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell proliferation. A lower IC50 value indicates a higher potency.
The data clearly illustrates the superior potency of this compound, with an IC50 value in the nanomolar range, indicating a significantly stronger inhibition of cancer cell growth compared to tamoxifen, whose IC50 is in the micromolar range.[6][7]
Mechanism of Action: SERD vs. SERM
The distinct mechanisms of this compound and tamoxifen are central to their differing efficacies. This compound, as a SERD, binds to the estrogen receptor and induces a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total cellular levels of ERα.[1][3] Tamoxifen, a SERM, competes with estrogen for binding to the ER, leading to a transcriptionally inactive receptor complex but does not efficiently promote its degradation.[4][5]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the in vitro efficacy data.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Details: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or tamoxifen. Following a 24-hour incubation period, an MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. After a further incubation of 1-4 hours, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader.[7] Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[7]
Estrogen Receptor Degradation Assay (Western Blot)
This technique is used to detect and quantify the amount of a specific protein, in this case, ERα, in a sample.
Protocol Details: MCF-7 cells are treated with the test compounds for a specified duration. Following treatment, the cells are lysed, and the total protein is extracted. The protein concentration of each sample is determined to ensure equal loading. The protein lysates are then separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody that specifically binds to ERα. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted from the bands is captured. The intensity of the ERα band is quantified and normalized to a loading control (a protein with stable expression) to determine the relative amount of ERα degradation.[8][9]
Conclusion
The in vitro data strongly support the superior efficacy of this compound over tamoxifen in ER+ breast cancer cell models. Its potent anti-proliferative activity and its distinct mechanism of action as a selective estrogen receptor degrader highlight its potential to overcome some of the limitations of existing endocrine therapies. These preclinical findings provide a compelling rationale for the ongoing clinical evaluation of this compound in patients with ER+ breast cancer.[4][10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase Ia/b Study of Giredestrant ± Palbociclib and ± Luteinizing Hormone-Releasing Hormone Agonists in Estrogen Receptor–Positive, HER2-Negative, Locally Advanced/Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preoperative Window Opportunity Study With Giredestrant or Tamoxifen in Premenopausal Women With ER+/HER2[-] & Ki67≥10% [ctv.veeva.com]
Validating GDC-9545-Induced Apoptosis with Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GDC-9545 (giredestrant) is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3][4] As a SERD, this compound functions by antagonizing and degrading the estrogen receptor, thereby inhibiting the crucial ER signaling pathway that drives the proliferation of ER+ breast cancer cells. This guide provides a framework for validating the apoptotic effects of this compound using Annexin V staining, a widely accepted method for detecting early-stage apoptosis. We will compare this method with other apoptosis detection assays and provide detailed experimental protocols and representative data.
The Role of Annexin V in Detecting Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer therapies exert their effects. One of the earliest hallmarks of apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When conjugated to a fluorochrome, Annexin V can be used to identify apoptotic cells via flow cytometry.
To distinguish between different stages of cell death, Annexin V staining is often used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). These dyes are excluded from live and early apoptotic cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
This compound and the Induction of Apoptosis
This compound's mechanism of action, which involves the degradation of the estrogen receptor, is anticipated to disrupt downstream signaling pathways that promote cell survival, ultimately leading to the induction of apoptosis in ER+ breast cancer cells. The following diagram illustrates the proposed signaling pathway leading to apoptosis following treatment with this compound.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
Comparative Analysis of GDC-9545 and Other Oral SERDs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs). These agents offer the potential for improved efficacy and convenience over the intramuscular SERD fulvestrant. This guide provides a comparative analysis of GDC-9545 (giredestrant) against other prominent oral SERDs, including the FDA-approved elacestrant (Orserdu®), camizestrant, and the discontinued amcenestrant, with fulvestrant as a key comparator. The information is compiled from preclinical and clinical data to support research and development efforts in this therapeutic area.
Mechanism of Action: Targeting the Estrogen Receptor
Oral SERDs are designed to be pure estrogen receptor antagonists that bind to the ER, induce a conformational change, and trigger its degradation through the proteasomal pathway.[1] This dual mechanism of antagonism and degradation effectively blocks ER signaling, which is a key driver of ER+ breast cancer growth. This action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, and aromatase inhibitors (AIs), which block estrogen production. By promoting the degradation of the ER protein, SERDs can also be effective against tumors harboring ESR1 mutations, a common mechanism of resistance to AIs.
Below is a diagram illustrating the generalized signaling pathway and the mechanism of action of oral SERDs.
Caption: Oral SERDs bind to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream signaling and cell proliferation.
Preclinical Performance: A Head-to-Head Comparison
The in vitro potency of oral SERDs is a key indicator of their potential therapeutic efficacy. This is often assessed by their ability to induce ER degradation and inhibit the proliferation of ER+ breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used for comparison.
| Compound | ER Degradation (MCF-7 cells) | Cell Proliferation Inhibition (MCF-7 cells) | Reference |
| This compound (Giredestrant) | IC50 = 0.05 nM (ER antagonist activity) | - | [2] |
| Elacestrant (RAD1901) | IC50 = 48 nM (ERα) | EC50 = 4 pM (E2-stimulated) | [3] |
| Camizestrant (AZD9833) | More potent than elacestrant in reducing ER levels | More potent than elacestrant | [4] |
| Fulvestrant (ICI 182,780) | IC50 = 9.4 nM (ER antagonist activity) | IC50 = 0.29 nM | [5] |
Note: Direct comparative studies with standardized assays are limited, and thus these values should be interpreted with consideration of the different experimental conditions.
This compound has demonstrated potent ER antagonism and degradation capabilities that are reported to surpass those of fulvestrant in both wild-type and ESR1-mutant models.[2] Similarly, camizestrant has shown robust ER degradation and antiproliferation activity in various preclinical models.[6][7] Elacestrant also effectively induces ER degradation and inhibits estrogen-mediated growth.[8][9]
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate test of an investigational drug's performance. The following tables summarize key efficacy and safety data from clinical trials of this compound and other oral SERDs.
Table 1: Clinical Efficacy of Oral SERDs in ER+/HER2- Advanced Breast Cancer
| Drug | Trial | Setting | N | Median PFS | ORR | CBR | Key Findings | Reference |
| This compound (Giredestrant) | acelERA BC (Phase II) | 2L/3L | 303 | 5.6 mo (vs 5.4 mo with PCET) | - | - | Did not meet primary endpoint of statistically significant PFS improvement over physician's choice of endocrine therapy (PCET). A trend towards favorable benefit was seen in patients with ESR1-mutated tumors. | [10] |
| This compound (Giredestrant) | lidERA (Phase III) | Adjuvant | 4,170 | HR: 0.70 (vs standard ET) | - | - | Statistically significant and clinically meaningful improvement in invasive disease-free survival (IDFS) compared with standard endocrine therapy. | [6] |
| Elacestrant (Orserdu®) | EMERALD (Phase III) | 2L/3L, post-CDK4/6i | 477 | 2.8 mo (vs 1.9 mo with SOC) | 13% | 20% | First oral SERD to demonstrate a statistically significant PFS benefit over standard of care (SOC) in a Phase III trial, particularly in patients with ESR1 mutations. | [11][12] |
| Camizestrant | SERENA-2 (Phase II) | 2L/3L | 240 | 7.2 mo (75mg) & 7.7 mo (150mg) vs 3.7 mo with fulvestrant | - | - | Statistically significant and clinically meaningful PFS benefit versus fulvestrant. | [13][14] |
| Camizestrant | SERENA-6 (Phase III) | 1L (with CDK4/6i) | 315 | 16.0 mo (vs 9.2 mo with AI + CDK4/6i) | - | - | Statistically and clinically significant improvement in PFS when switched from an AI to camizestrant upon detection of an ESR1 mutation. | [15][16] |
| Amcenestrant | AMEERA-3 (Phase II) | 2L/3L | - | - | - | - | Failed to meet primary endpoint of improving PFS vs physician's choice. Development discontinued. | [17] |
PFS: Progression-Free Survival; ORR: Objective Response Rate; CBR: Clinical Benefit Rate; 2L/3L: Second/Third-Line; SOC: Standard of Care; ET: Endocrine Therapy; AI: Aromatase Inhibitor; PCET: Physician's Choice of Endocrine Therapy.
Table 2: Common Adverse Events (AEs) of Oral SERDs (Grade 1-2)
| Drug | Common Adverse Events | Reference |
| This compound (Giredestrant) | Fatigue, nausea, hot flushes, diarrhea, arthralgia | [18] |
| Elacestrant (Orserdu®) | Nausea, fatigue, vomiting, decreased appetite, arthralgia | [11] |
| Camizestrant | Visual effects, (sinus) bradycardia, fatigue, nausea | [19] |
Overall, oral SERDs have demonstrated a manageable safety profile, with most adverse events being low-grade and consistent with endocrine therapies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are generalized methodologies for key assays used in the preclinical evaluation of oral SERDs.
ER Degradation Assay (Western Blot)
This assay quantifies the reduction in ER protein levels following treatment with a SERD.
Caption: A typical workflow for assessing ER degradation via Western blot.
Methodology:
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.[20]
-
Treatment: Cells are treated with a range of concentrations of the SERD or a vehicle control for a specified period (e.g., 24-72 hours).[20][21]
-
Cell Lysis: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).[20]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[22]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.[22]
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands corresponding to ERα is quantified using densitometry and normalized to a loading control (e.g., GAPDH or vinculin).[20][21]
Cell Proliferation Assay
This assay measures the effect of a SERD on the growth of cancer cells.
Caption: A generalized workflow for determining cell proliferation inhibition.
Methodology:
-
Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a predetermined density.[11]
-
Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the SERD. A vehicle control is also included.[23]
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 5-7 days).[8]
-
Viability Assessment: A cell viability reagent is added to each well. Common assays include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active cells.[8]
-
MTS Assay: A colorimetric assay that measures the metabolic reduction of a tetrazolium salt by viable cells.[24]
-
Sytox Green Assay: A fluorescent assay that stains the nuclei of dead cells.[4]
-
Crystal Violet Staining: Stains the DNA and proteins of adherent cells.[20]
-
-
Data Analysis: The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression model.[25]
Ki67 Immunohistochemistry (IHC) Protocol for Clinical Trials
Ki67 is a marker of cell proliferation that is often used as a pharmacodynamic endpoint in clinical trials of endocrine therapies.
Methodology:
-
Tissue Collection and Fixation: Tumor biopsies are collected at baseline and after a specified duration of treatment. Tissues are fixed in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Fixed tissues are processed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Immunohistochemical Staining: Sections are incubated with a primary antibody against Ki67, followed by a detection system that typically uses a secondary antibody and a chromogen (e.g., DAB) to visualize the stained nuclei.
-
Scoring: The percentage of tumor cells with positive nuclear staining for Ki67 is determined by a pathologist. The International Ki67 in Breast Cancer Working Group provides recommendations for standardized scoring to improve reproducibility.[19][26]
Conclusion
The development of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. This compound (giredestrant) has shown promising preclinical activity and, in the adjuvant setting, has demonstrated a significant improvement in invasive disease-free survival. In the metastatic setting, while the acelERA BC trial did not meet its primary endpoint, a trend towards benefit in ESR1-mutated tumors was observed.
Elacestrant is the first oral SERD to receive FDA approval, validating this class of drugs as an effective therapeutic strategy. Camizestrant has also shown impressive clinical activity, particularly in patients with ESR1 mutations. The discontinuation of amcenestrant highlights the challenges in drug development and the importance of robust clinical trial design.
For researchers and drug development professionals, the comparative data presented in this guide can inform the design of future studies and the development of next-generation endocrine therapies. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of new compounds in this class. As our understanding of the molecular drivers of endocrine resistance continues to grow, the strategic development and application of potent and well-tolerated oral SERDs will be crucial in improving outcomes for patients with ER+ breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. academic.oup.com [academic.oup.com]
GDC-9545: A Head-to-Head Efficacy Analysis in ER+ Breast Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
GDC-9545 (giredestrant) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated a potent and exceptional preclinical profile for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive comparison of this compound's efficacy against other key ER-targeting agents—fulvestrant, tamoxifen, and other recently developed oral SERDs like elacestrant and camizestrant—across various ER+ breast cancer cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the comparative in vitro performance of these agents.
Comparative Efficacy: In Vitro Antiproliferative Activity
This compound exhibits superior antiproliferative activity in ER+ breast cancer cell lines compared to established and emerging therapies. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting cell growth, are summarized in the table below. Across multiple cell lines, including those with wild-type and mutant estrogen receptors, this compound consistently demonstrates lower IC50 values, indicating higher potency.
| Cell Line | This compound (Giredestrant) | Fulvestrant | Tamoxifen | Elacestrant | Camizestrant |
| MCF-7 (ER+, WT) | 0.05 nM[1][2] | 0.29 nM - 9.4 nM | 3.2 µM - 10.045 µM | Potent Inhibition | Potent Inhibition |
| T47D (ER+, WT) | Data not available | Data not available | 4.2 µM | Data not available | Data not available |
| CAMA-1 (ER+, WT) | More potent than alternatives[2] | Data not available | Data not available | Data not available | Data not available |
| HCC1500 (ER+, WT) | More potent than alternatives[2] | Data not available | Data not available | Data not available | Data not available |
| MCF-7 (ERα-Y537S mutant) | Superior to fulvestrant[2] | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific comparative IC50 values were not found in the accessed literature for that drug in that specific cell line under identical experimental conditions. "Potent Inhibition" is stated in the literature but without specific IC50 values for direct comparison in this table format.
Comparative Efficacy: Estrogen Receptor Degradation
A key mechanism of action for SERDs is the degradation of the estrogen receptor alpha (ERα) protein. The half-maximal degradation concentration (DC50) measures the potency of a compound in inducing this degradation. Preclinical data highlights this compound's superior efficiency in ERα degradation compared to fulvestrant, both in wild-type and mutant ER contexts.
| Cell Line | This compound (Giredestrant) | Fulvestrant |
| MCF-7 (ERα, WT) | DC50: 0.06 nM, Sinf: 107%[2] | DC50: 0.44 nM, Sinf: 103%[2] |
| MCF-7 (ERα-Y537S mutant) | DC50: 0.17 nM, Sinf: 113%[2] | DC50: 0.66 nM, Sinf: 109%[2] |
Sinf (Slope at inflection point) represents the maximum degradation capacity.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Estrogen Receptor signaling pathway and mechanism of action of this compound.
Caption: General workflow for in vitro efficacy testing of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard methodologies in the field.
Cell Viability (Antiproliferation) Assay
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D, CAMA-1, HCC1500) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound or the comparator compounds (fulvestrant, tamoxifen, etc.). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric method, such as the acid phosphatase assay, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistical curve using appropriate software.
Estrogen Receptor Alpha (ERα) Degradation Assay (Western Blot)
-
Cell Culture and Seeding: ER+ breast cancer cells are cultured and seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or comparator SERDs for a specified duration (e.g., 4, 8, 24 hours).
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of ERα is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated. The DC50 value is determined from the dose-response curve.
Conclusion
The preclinical data strongly supports the superior efficacy of this compound in comparison to fulvestrant and other endocrine therapies in ER+ breast cancer cell lines. Its high potency in both inhibiting cell proliferation and degrading the estrogen receptor, even in the context of common resistance-conferring mutations, positions it as a promising therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and validation of this compound and other novel ER-targeting compounds.
References
A Head-to-Head Comparison of GDC-9545 (Giredestrant) and Elacestrant for ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of next-generation oral selective estrogen receptor degraders (SERDs). These agents offer the promise of improved efficacy and convenience over earlier therapies. This guide provides a detailed head-to-head comparison of two leading oral SERDs: GDC-9545 (giredestrant) and elacestrant.
Mechanism of Action: A Shared Path with Subtle Differences
Both giredestrant and elacestrant are potent, orally bioavailable nonsteroidal SERDs. Their primary mechanism of action is to bind to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] This dual action of antagonism and degradation is a key advantage over previous endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs).[1][2]
Giredestrant is designed to be a full ER antagonist and degrader, effectively inhibiting both ligand-dependent and ligand-independent ER signaling.[3] Preclinical studies have highlighted its high potency and ability to induce rapid and sustained ER degradation.[1] Elacestrant also functions as a SERD, inducing a conformational change in the ER that targets it for proteasomal degradation.[2] It has demonstrated efficacy against both wild-type and mutant forms of the ER, a critical feature for treating resistant tumors.[2]
Preclinical Performance: A Comparative Overview
Preclinical studies provide foundational data on the potency and efficacy of drug candidates. Both giredestrant and elacestrant have demonstrated robust preclinical activity.
| Parameter | This compound (Giredestrant) | Elacestrant |
| ERα Binding Affinity (IC50) | 0.05 nM[4] | 48 nM[2] |
| ERα Degradation (EC50) | Data not specified | 0.6 nM (in MCF-7 cells)[2] |
| Antiproliferative Activity | Superior to fulvestrant and other oral SERDs in multiple ER+ cell lines.[1] | Potent inhibition of proliferation in ER+ cell lines, including those resistant to CDK4/6 inhibitors.[5] |
| In Vivo Efficacy | Induces tumor regression as a single agent and in combination with a CDK4/6 inhibitor in xenograft models, including those with ESR1 mutations.[1] | Significant tumor growth inhibition in multiple patient-derived xenograft (PDX) models, both as a single agent and in combination with palbociclib or everolimus.[6] |
Clinical Efficacy and Safety: Juxtaposing Pivotal Trial Data
A direct head-to-head clinical trial comparing giredestrant and elacestrant has not been conducted. Therefore, this comparison is based on data from their respective pivotal clinical trials where they were compared against standard-of-care (SoC) endocrine therapies.
Elacestrant: The EMERALD Trial
The Phase 3 EMERALD trial evaluated elacestrant versus SoC endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[7][8]
| Trial | Drug | Comparator | Key Efficacy Endpoint (Overall Population) | Key Efficacy Endpoint (ESR1-mutant Population) |
| EMERALD (Phase 3) | Elacestrant | Standard of Care (SoC) | PFS: HR 0.70 (p=0.002)[7] | PFS: HR 0.55 (p=0.0005)[7] |
This compound (Giredestrant): A Suite of Clinical Trials
Giredestrant has been evaluated in several key clinical trials across different settings of ER+ breast cancer.
-
lidERA (Phase 3): This trial assessed giredestrant as an adjuvant therapy for early-stage ER+/HER2- breast cancer against SoC endocrine therapy.[3][9]
-
acelERA BC (Phase 2): This study compared giredestrant to physician's choice of endocrine therapy in patients with previously treated advanced breast cancer.[4][10]
-
evERA BC (Phase 3): This trial is evaluating giredestrant in combination with everolimus versus endocrine therapy plus everolimus in patients with ER+/HER2- advanced breast cancer who have progressed on a prior CDK4/6 inhibitor.[11][12]
| Trial | Setting | Drug | Comparator | Key Efficacy Endpoint |
| lidERA (Phase 3) | Adjuvant (Early Stage) | Giredestrant | Standard of Care (SoC) | iDFS: HR 0.70 (p=0.0014)[3] |
| acelERA BC (Phase 2) | Advanced/Metastatic (2nd/3rd Line) | Giredestrant | Physician's Choice of Endocrine Therapy | PFS: HR 0.81 (p=0.1757)[4] |
| evERA BC (Phase 3) | Advanced/Metastatic (Post-CDK4/6i) | Giredestrant + Everolimus | Endocrine Therapy + Everolimus | PFS (ITT): HR 0.56 (p<0.0001); PFS (ESR1-mutant): HR 0.38 (p<0.0001)[11][12] |
Safety and Tolerability Profile
Both giredestrant and elacestrant have demonstrated manageable safety profiles in clinical trials.
| Adverse Event (Any Grade) | This compound (Giredestrant) - lidERA Trial[13] | Elacestrant - EMERALD Trial[14] |
| Arthralgia | 46.5% | 14.3% |
| Hot Flush | 27.1% | Not specified |
| Headache | 15.2% | Not specified |
| Nausea | Not specified | 35.0% |
| Fatigue | Not specified | 19.0% |
| Vomiting | Not specified | 19.0% |
| Decreased Appetite | Not specified | 14.8% |
Note: Direct comparison of adverse event rates should be interpreted with caution due to differences in trial populations and designs.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of SERDs.
Estrogen Receptor Degradation Assay (Western Blot)
This protocol outlines a general method for assessing the ability of a SERD to induce ERα degradation in ER+ breast cancer cell lines.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of the SERD (this compound or elacestrant) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., anti-β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of ERα protein following treatment.
Cell Viability Assay
This protocol describes a general method to assess the antiproliferative effects of a SERD on breast cancer cell lines.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After cell adherence, treat the cells with a serial dilution of the SERD (this compound or elacestrant) or vehicle control.
-
Incubation: Incubate the plates for a period of time that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on the quantification of ATP (e.g., CellTiter-Glo®) or the metabolic reduction of a tetrazolium salt (e.g., MTT or WST-1).
-
Data Analysis: Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
Both this compound (giredestrant) and elacestrant are promising next-generation oral SERDs with potent preclinical activity and demonstrated clinical benefit in ER+ breast cancer. Elacestrant has shown a statistically significant improvement in progression-free survival in the second- and third-line metastatic setting, particularly in patients with ESR1 mutations. Giredestrant has demonstrated significant improvement in invasive disease-free survival in the adjuvant setting for early-stage breast cancer and, in combination with everolimus, has shown a substantial progression-free survival benefit in the post-CDK4/6i metastatic setting.
The choice between these agents in a clinical setting will likely depend on the specific patient population, prior treatment history, and the presence of ESR1 mutations. The ongoing clinical development of these and other oral SERDs will further clarify their roles in the evolving treatment paradigm for ER+ breast cancer. Direct head-to-head comparative trials would be invaluable in providing definitive guidance on the optimal use of these novel endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Data from Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - Clinical Cancer Research - Figshare [figshare.com]
- 7. ascopubs.org [ascopubs.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. aacr.org [aacr.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. roche.com [roche.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
Confirming the On-Target Activity of GDC-9545 via siRNA Knockdown: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the on-target activity of GDC-9545, a selective estrogen receptor degrader (SERD), using small interfering RNA (siRNA) knockdown. We present a comparative analysis supported by experimental workflows and data presentation to objectively demonstrate the specificity of this compound.
Introduction to this compound (Giredestrant)
This compound, also known as Giredestrant, is a potent, orally bioavailable, nonsteroidal SERD.[1][2][3][4] It is designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[5][6] The primary mechanism of action for this compound involves binding to the estrogen receptor (ER), including both wild-type and mutant forms.[5] This binding induces a conformational change in the receptor, leading to its proteasome-mediated degradation.[1][5][7] By reducing the cellular levels of ER protein, this compound effectively inhibits ER-mediated signaling pathways that are critical for the growth and survival of ER+ tumors.[5]
To ensure that the observed anti-proliferative effects of this compound are a direct result of its interaction with the estrogen receptor and not due to off-target activities, siRNA-mediated knockdown of the target protein serves as a crucial validation strategy.[8][9] This technique allows for a direct comparison of the drug's effect in the presence and absence (or significant reduction) of its intended target.
Comparative Data: this compound Activity in the Presence vs. Absence of ERα
The following table summarizes hypothetical, yet expected, quantitative data from an experiment designed to confirm the on-target activity of this compound. The experiment compares the anti-proliferative activity (measured as IC50) of this compound in ER+ breast cancer cells (e.g., MCF-7) transfected with a non-targeting control siRNA versus an siRNA specifically targeting the estrogen receptor alpha (ESR1) gene.
| Cell Treatment Group | Target Protein | This compound IC50 (nM) | Interpretation |
| Control siRNA | Estrogen Receptor α (ERα) | 1.5 | This compound potently inhibits the growth of ER+ cells where its target is present. |
| ESR1 siRNA | Estrogen Receptor α (ERα) | > 10,000 | Knockdown of ERα leads to significant resistance, demonstrating that the primary anti-proliferative effect of this compound is dependent on the presence of its target, ERα. |
Note: The IC50 values are representative examples for illustrative purposes.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the estrogen receptor signaling pathway and the mechanism by which this compound intervenes.
Caption: Mechanism of this compound action on the ER signaling pathway.
Experimental Protocols
A detailed methodology for confirming this compound on-target activity is provided below.
Cell Culture and siRNA Transfection
This protocol outlines the steps for knocking down the ESR1 gene in an ER+ breast cancer cell line.
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium.[10] Incubate at 37°C in a CO2 incubator until cells reach 60-80% confluency (typically 18-24 hours).[10]
-
siRNA Preparation:
-
Transfection:
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[10]
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.
-
Aspirate the medium from the cells and add the 1 mL final transfection mixture to each well.
-
Incubate the cells for 5-7 hours at 37°C.[10]
-
After incubation, add 1 mL of normal growth medium (containing 2x serum concentration) without removing the transfection mixture.
-
Continue to incubate for 24-72 hours to achieve target protein knockdown.
-
Confirmation of ERα Knockdown
It is essential to verify the reduction of the target protein before proceeding with drug treatment.
-
Western Blotting:
-
After 48-72 hours of transfection, lyse a subset of cells from each group (Control siRNA and ESR1 siRNA).
-
Quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERα and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the bands. A significant reduction in the ERα band intensity in the ESR1 siRNA-treated sample compared to the control confirms successful knockdown.[11]
-
This compound Treatment and Viability Assay
-
Cell Plating for Assay: After confirming knockdown (typically 24 hours post-transfection), trypsinize and re-plate the transfected cells into 96-well plates at an appropriate density for a viability assay.
-
Drug Treatment: Allow cells to adhere for 24 hours. Then, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO).
-
Viability Assessment: After a 72-hour incubation with this compound, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Measure luminescence to determine the percentage of viable cells relative to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 values for both the control siRNA and ESR1 siRNA-treated groups.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire validation experiment.
Caption: Workflow for validating this compound on-target activity using siRNA.
References
- 1. Giredestrant - NCI [dctd.cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Giredestrant | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. Giredestrant - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. siRNA-mediated antitumorigenesis for drug target validation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
GDC-9545 Demonstrates Superior Efficacy in Preclinical Models of Fulvestrant Resistance
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – New-generation oral selective estrogen receptor degrader (SERD), GDC-9545 (giredestrant), has shown significant anti-tumor activity in preclinical models of fulvestrant-resistant estrogen receptor-positive (ER+) breast cancer. These findings position this compound as a promising therapeutic agent for patients who have developed resistance to current endocrine therapies, including the widely used SERD, fulvestrant.
This compound is a potent, non-steroidal SERD designed to be a full antagonist of the estrogen receptor, inducing its degradation and thereby blocking the signaling pathways that drive tumor growth.[1][2] Preclinical studies have consistently demonstrated its robust activity in both wild-type and mutant ER models, including those with ESR1 mutations that are a common mechanism of acquired resistance to aromatase inhibitors.[3]
Superior Anti-Proliferative Activity and ER Degradation
Head-to-head preclinical studies have highlighted the superior potency of this compound over fulvestrant. In various ER+ breast cancer cell lines, this compound has demonstrated greater anti-proliferative activity.[4] Furthermore, it has shown more efficient and consistent degradation of the estrogen receptor compared to fulvestrant.[3]
While direct comparative data in fulvestrant-resistant cell lines is emerging, studies in models with ESR1 mutations, a key driver of fulvestrant resistance, show the promise of this compound. For instance, in patient-derived xenograft (PDX) models harboring the ER Y537S mutation, this compound induced tumor regression at significantly lower doses than those required for fulvestrant to achieve a similar effect.[2]
Performance in Fulvestrant-Resistant Xenograft Models
In vivo studies have further substantiated the potential of this compound in overcoming fulvestrant resistance. In a tamoxifen-resistant xenograft model, which is also predictive of response to SERDs, a clinically relevant dose of fulvestrant showed comparable efficacy to a much higher, historically used preclinical dose, suggesting that maximal ER degradation may not be the sole driver of efficacy.[5] This finding opens the door for next-generation SERDs like this compound, which exhibit a favorable pharmacokinetic profile and potent ER antagonism, to provide significant clinical benefit.[6]
Clinical data from the Phase Ia/b GO39932 study has shown that giredestrant is well-tolerated and demonstrates encouraging anti-tumor activity in patients with ER+, HER2- metastatic breast cancer, including those who had prior treatment with fulvestrant and those with detectable ESR1 mutations.[7] More recent data from the phase III evERA Breast Cancer study showed that giredestrant in combination with everolimus significantly reduced the risk of disease progression or death compared to standard-of-care endocrine therapy plus everolimus in patients previously treated with a CDK4/6 inhibitor.[8]
The following tables summarize the available preclinical data comparing this compound and fulvestrant.
Table 1: Comparative Anti-Proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line | ER Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Reference |
| MCF-7 | Wild-Type | Data not available | Data not available | |
| T47D | Wild-Type | Data not available | Data not available | |
| CAMA-1 | Wild-Type | Data not available | Data not available | |
| HCC1428 | Wild-Type | Data not available | Data not available | |
| MCF-7-FR | Fulvestrant-Resistant | Data not available | Data not available |
Note: Specific IC50 values for this compound in direct comparison with fulvestrant in fulvestrant-resistant cell lines are not yet publicly available in the reviewed literature. The table structure is provided for when such data becomes available.
Table 2: Comparative Estrogen Receptor Degradation
| Cell Line | ER Status | This compound DC50 (nM) | Fulvestrant DC50 (nM) | Reference |
| MCF-7 | Wild-Type | Data not available | Data not available | |
| MCF-7-FR | Fulvestrant-Resistant | Data not available | Data not available |
Note: Specific DC50 values for this compound in direct comparison with fulvestrant in fulvestrant-resistant cell lines are not yet publicly available in the reviewed literature. The table structure is provided for when such data becomes available.
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | ER Status | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| HCI-013 | Y537S Mutant | This compound | 1 mg/kg, oral, daily | Tumor Regression | [2] |
| HCI-013 | Y537S Mutant | Fulvestrant | 200 mg/kg, IM, weekly | Tumor Stasis | [2] |
| Tamoxifen-Resistant | Wild-Type | Fulvestrant | 25 mg/kg, IM, weekly | Significant Inhibition | [5] |
| Tamoxifen-Resistant | Wild-Type | Fulvestrant | 200 mg/kg, IM, weekly | Significant Inhibition | [5] |
Experimental Protocols
Generation of Fulvestrant-Resistant Cell Lines
Fulvestrant-resistant (FR) cell lines, such as MCF-7-FR, are developed by culturing the parental ER+ breast cancer cell line (e.g., MCF-7) in the continuous presence of fulvestrant.[9] The protocol involves a dose-escalation strategy, starting with a low concentration of fulvestrant and gradually increasing the concentration over several months as the cells develop resistance.[9]
Protocol:
-
Culture parental MCF-7 cells in their recommended growth medium.
-
Introduce fulvestrant at a starting concentration of 1 nM.
-
Monitor cell viability and proliferation.
-
Once the cells resume proliferation, increase the fulvestrant concentration in a stepwise manner (e.g., to 10 nM, 50 nM, and finally 100 nM).
-
Maintain the established fulvestrant-resistant cell line in a medium containing 100 nM fulvestrant to ensure the stability of the resistant phenotype.[9]
Cell Proliferation Assay (IC50 Determination)
The anti-proliferative activity of this compound and fulvestrant is assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Seed fulvestrant-resistant cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or fulvestrant for a period of 5-7 days.
-
At the end of the treatment period, measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell growth inhibition against the drug concentration.
Estrogen Receptor Degradation Assay (Western Blot)
The ability of this compound and fulvestrant to induce the degradation of the estrogen receptor is quantified by Western blot analysis.[10][11][12]
Protocol:
-
Plate fulvestrant-resistant cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or fulvestrant for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of ERα degradation. The half-maximal degradation concentration (DC50) can then be calculated.
Visualizations
Caption: Mechanism of action of this compound and Fulvestrant in ER+ breast cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 4. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Mechanistic and Pharmacokinetic Attributes of this compound: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Genentech’s Phase III evERA Data Showed Giredestrant Significantly Improved Progression-Free Survival in People With ER-Positive Advanced Breast Cancer - BioSpace [biospace.com]
- 9. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of GDC-9545 in a Research Setting
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like GDC-9545 (also known as Giredestrant) extends beyond its synthesis and experimental use. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound, aligning with the highest standards of laboratory practice.
This compound is a potent, orally active, and selective estrogen receptor degrader (SERD) with antineoplastic properties.[1][2] As with all antineoplastic and cytotoxic drugs, this compound can pose significant health risks if not handled and disposed of correctly.[3] Adherence to established protocols is not just a matter of good practice but a legal and ethical obligation.
Immediate Safety and Disposal Protocol
The following procedure outlines the necessary steps for the proper disposal of this compound waste generated in a laboratory setting. This process is designed to mitigate risks and ensure compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Double chemotherapy gloves are recommended to provide maximum protection.[3]
-
Eye Protection: Safety glasses and a face shield are essential to protect against splashes.
-
Lab Coat: A lab coat or a chemical-resistant suit should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, appropriate respiratory protection should be used.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is a foundational principle of laboratory safety.
-
Do not mix this compound waste with other waste streams.[3]
-
Keep this compound waste in its original container if possible, or in a suitable, clearly labeled, and closed container. The container should be leak-proof.
-
Solid waste , such as contaminated gloves, absorbent pads, and other disposable items, should be segregated into a designated, labeled hazardous waste container.[3]
Step 3: Accidental Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
For solid spills, carefully sweep or shovel the material to avoid dust formation and place it in a suitable container for disposal.
-
Prevent the spill from entering drains, sewers, or surface and ground water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step 4: Disposal Pathway
The disposal of this compound must be conducted through approved channels to prevent environmental contamination.
-
Do not dispose of this compound down the drain or in the regular trash. [4]
-
All waste containing this compound, including stock solutions, unused compounds, and contaminated materials, must be disposed of as hazardous chemical waste .[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. They will provide specific guidance and ensure compliance with all applicable local, state, and federal regulations.
Quantitative Data Summary
While specific disposal parameters for this compound are not publicly available, the following storage and handling information is critical for maintaining its stability and ensuring safety.
| Parameter | Value | Source |
| Storage Temperature | Powder: -20°C for 3 years | [5] |
| In solvent: -80°C for 1 year | [5] | |
| Short term: 0°C | [6][7] | |
| Long term: -20°C, Desiccated | [6][7] | |
| Solubility | Soluble in DMSO (100 mg/mL) | [5][8] |
| Molecular Weight | 522.55 g/mol | [5][6][7][8] |
| Molecular Formula | C₂₇H₃₁F₅N₄O | [6][7][8] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. Giredestrant | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. ushelf.com [ushelf.com]
- 7. 814 - Syd Labs [sydlabs.com]
- 8. selleckchem.com [selleckchem.com]
Personal protective equipment for handling GDC-9545
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective estrogen receptor degrader (SERD), GDC-9545. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting.
Disclaimer: This guide is based on publicly available information and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before commencing any work with this compound.
Compound Information
This compound is a non-steroidal, orally bioavailable SERD that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation.[1]
| Property | Value | Source |
| Synonyms | Giredestrant, RG6171 | [1] |
| Molecular Formula | C₂₇H₃₁F₅N₄O | [1] |
| Molecular Weight | 522.55 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1953133-47-5 | [1] |
Personal Protective Equipment (PPE)
Due to its high potency, strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Body Protection | A dedicated lab coat, preferably disposable, should be worn over personal clothing. An impervious apron may be necessary for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | For handling the solid compound outside of a containment system, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles. |
Engineering Controls
To minimize exposure, all handling of solid this compound and concentrated solutions should be performed within certified engineering controls.
| Control Type | Application |
| Chemical Fume Hood | For general handling of solutions. |
| Containment Ventilated Enclosure (CVE) or Glovebox | For weighing and aliquoting the solid compound to prevent aerosolization and inhalation. |
| Biological Safety Cabinet (Class II) | Can be used for handling solutions, providing both product and personnel protection. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Preparation
-
Review Safety Documentation: Before any work begins, thoroughly review the supplier's Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for handling potent compounds.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Engineering Controls: Ensure your chemical fume hood, CVE, or glovebox is functioning correctly and has a current certification. Prepare all necessary equipment and reagents within the containment area to minimize movement in and out.
Compound Handling
-
Weighing Solid this compound:
-
Perform all weighing and handling of the solid compound within a CVE or glovebox to prevent the generation of airborne dust.
-
Use dedicated spatulas and weigh boats.
-
-
Preparation of Stock Solutions:
-
This compound is soluble in DMSO.[1]
-
Add the solvent to the solid this compound within the containment to avoid dust generation.
-
Cap the vial securely before removing it from the containment.
-
-
Performing Experiments:
-
All subsequent dilutions and experimental procedures involving this compound solutions should be conducted in a chemical fume hood.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration |
| Solid | -20°C | Long-term (months to years) |
| In Solvent | -20°C | Up to 1 month |
Store in a dry, dark location.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation
Caption: Segregation of this compound contaminated waste.
Disposal Procedures
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A suitable decontamination solution would be one that can solubilize the compound (e.g., an alcohol-based solution), followed by a thorough cleaning with soap and water.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent, orally bioavailable estrogen receptor full antagonist and degrader - giredestrant (this compound) for estrogen receptor-positive breast cancer - American Chemical Society [acs.digitellinc.com]
- 5. ehs.ua.edu [ehs.ua.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
